molecular formula C10H9ClO3 B1312606 Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate CAS No. 1266249-44-8

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Cat. No.: B1312606
CAS No.: 1266249-44-8
M. Wt: 212.63 g/mol
InChI Key: BZHVHNVZOHIELV-HWKANZROSA-N
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Description

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVHNVZOHIELV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185527-66-6
Record name Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185527-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

[1]

Executive Summary

This compound is a functionalized cinnamate ester serving as a critical intermediate in the synthesis of bioactive polyphenols, herbicides, and advanced UV-blocking polymers. Its structural core—a chlorinated phenolic ring conjugated with an acrylate moiety—imparts enhanced lipophilicity and acidity compared to its non-halogenated parent, ferulic acid analogs.

This technical guide outlines two distinct synthetic pathways:

  • The Classical Route (Knoevenagel Condensation): Prioritizes cost-efficiency and scalability for multi-gram to kilogram batches.

  • The Catalytic Route (Heck Coupling): Prioritizes convergence and speed for high-throughput library generation.

Chemical Profile & Retrosynthetic Analysis[1]

Target Molecule Data
PropertySpecification
IUPAC Name Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Key Functionality

-unsaturated ester, Phenolic -OH, Aryl Chloride
Predicted LogP ~2.3 (vs 1.5 for non-chlorinated analog)
Retrosynthetic Logic

To ensure synthetic flexibility, we evaluate two disconnections. The choice depends heavily on starting material availability and metal-scavenging requirements.

RetrosynthesisTargetThis compound(Target)Aldehyde3-Chloro-4-hydroxybenzaldehydeRouteARoute A: Knoevenagel(Condensation + Esterification)Aldehyde->RouteAMalonicMalonic Acid / Methyl MalonateMalonic->RouteAArylHalide4-Bromo-2-chlorophenolRouteBRoute B: Heck Coupling(Pd-Catalyzed)ArylHalide->RouteBAcrylateMethyl AcrylateAcrylate->RouteBRouteA->TargetDisconnection 1RouteB->TargetDisconnection 2

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: The Modified Knoevenagel Protocol (Scalable)

This route is preferred for large-scale synthesis as it avoids expensive transition metals and ligands. It proceeds in two steps: formation of the cinnamic acid derivative followed by Fischer esterification.

Step 1: Synthesis of 3-Chloro-4-hydroxycinnamic Acid

Reaction: Condensation of 3-chloro-4-hydroxybenzaldehyde with malonic acid.

  • Reagents:

    • 3-Chloro-4-hydroxybenzaldehyde (1.0 equiv)

    • Malonic acid (2.2 equiv)

    • Pyridine (Solvent/Base)

    • Piperidine (Catalytic, 0.1 equiv)

    • Aniline (Trace, optional promoter)

  • Protocol:

    • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in pyridine (5 mL/g of aldehyde).

    • Activate: Add malonic acid and piperidine.

    • Reflux: Heat the mixture to 80–100°C. Evolution of CO₂ bubbles indicates decarboxylation is proceeding. Maintain for 4–6 hours until CO₂ evolution ceases.

    • Quench: Cool the mixture to 0°C in an ice bath.

    • Precipitate: Slowly add concentrated HCl (approx. 12M) dropwise with vigorous stirring until pH < 2. The cinnamic acid derivative will precipitate as a white/off-white solid.

    • Isolate: Filter the solid, wash with ice-cold water (3x), and dry in a vacuum oven at 50°C.

Step 2: Fischer Esterification

Reaction: Conversion of the acid to the methyl ester.

  • Reagents:

    • Crude 3-Chloro-4-hydroxycinnamic acid

    • Methanol (Excess, Solvent)

    • Sulfuric Acid (H₂SO₄, catalytic, 5-10 mol%)

  • Protocol:

    • Suspend the dried acid in anhydrous methanol (10 mL/g).

    • Add catalytic H₂SO₄ dropwise.

    • Reflux for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc, wash with NaHCO₃ (sat. aq.) to remove unreacted acid, then brine.

    • Purification: Recrystallize from minimal hot Methanol/Water or purify via flash column chromatography.

Route B: The Heck Coupling Protocol (High-Throughput)[1]

This route is ideal for rapid generation of analogs or when the aldehyde precursor is unavailable. It utilizes the commercially available 4-bromo-2-chlorophenol.

Reaction Mechanism

Palladium-catalyzed cross-coupling between an aryl halide and an activated alkene.[1][2][3]

  • Reagents:

    • 4-Bromo-2-chlorophenol (1.0 equiv)

    • Methyl Acrylate (1.2 equiv)[4]

    • Pd(OAc)₂ (2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%) or Tri(o-tolyl)phosphine

    • Triethylamine (Et₃N, 2.5 equiv)

    • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 4-bromo-2-chlorophenol in DMF (0.2 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ and Phosphine ligand.[5] Stir for 10 mins to form the active Pd(0) species (solution often turns dark).

  • Substrate Addition: Add Triethylamine followed by Methyl Acrylate via syringe.

  • Heating: Heat to 90–100°C for 12–16 hours.

    • Note: Use a sealed pressure tube if operating above the boiling point of methyl acrylate (80°C) to prevent loss of volatile reagent.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove amine base) and Brine.

  • Purification: Flash chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Process Control & Troubleshooting

The following decision tree helps operators navigate common synthetic failures.

TroubleshootingStartReaction Check (TLC/HPLC)ConversionIs Conversion > 90%?Start->ConversionWorkupProceed to WorkupConversion->WorkupYesIssueIdentify IssueConversion->IssueNoStalledReaction Stalled(SM remains)Issue->StalledDecompDecomposition/Black TarIssue->DecompSol_Stalled_ARoute A: Add more PiperidineIncrease TempStalled->Sol_Stalled_AKnoevenagelSol_Stalled_BRoute B: Degas SolventCheck Pd QualityStalled->Sol_Stalled_BHeckSol_DecompReduce TempAdd Radical Inhibitor (BHT)Decomp->Sol_Decomp

Figure 2: Troubleshooting logic for common synthetic hurdles.

Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
10.5 - 11.0 Singlet (Broad)1H-OHPhenolic proton (disappears with D₂O shake).
7.55 - 7.65 Doublet (

Hz)
1HVinyl H (β)Indicates trans (E) geometry.
7.60 - 7.70 Doublet (

Hz)
1HAr-H (Pos 2)Meta-coupling to H6; deshielded by Cl.
7.45 - 7.55 Doublet of Doublets1HAr-H (Pos 6)Ortho-coupling to H5, meta to H2.
6.95 - 7.05 Doublet (

Hz)
1HAr-H (Pos 5)Ortho to OH; shielded.
6.45 - 6.55 Doublet (

Hz)
1HVinyl H (α)Conjugated to ester carbonyl.
3.70 - 3.75 Singlet3H-OCH₃Methyl ester.
Infrared Spectroscopy (FT-IR)[1][8]
  • ~3300-3400 cm⁻¹: O-H stretch (broad).

  • 1705-1720 cm⁻¹: C=O stretch (conjugated ester).

  • 1630 cm⁻¹: C=C alkene stretch.

  • ~750-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry[1]
  • ESI-MS: Observe [M-H]⁻ at m/z 211.0 or [M+H]⁺ at m/z 213.0.

  • Isotope Pattern: Look for the characteristic ³⁵Cl/³⁷Cl ratio (3:1 intensity) to confirm mono-chlorination.

Safety & Handling

  • Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Handle only in a fume hood.

  • Chlorophenols: Toxic by ingestion and skin contact. Use nitrile gloves and avoid dust generation.

  • Palladium Residues: Route B generates heavy metal waste. Segregate aqueous streams for metal scavenging.

References

  • Heck Reaction Mechanism & Catalysis

    • Heck Reaction - Wikipedia: Catalyst and substrates. (n.d.). Wikipedia. Retrieved from [Link]

    • Heck Reaction - Organic Chemistry Portal.[1] (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel Condensation Protocols

    • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.[6] (2007).[7] Semantic Scholar. Retrieved from [Link]

    • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[8] (2021). PMC - NCBI. Retrieved from [Link]

  • Characterization Data (Analogous Compounds)

Physicochemical properties of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Introduction

This compound is a substituted cinnamic acid derivative belonging to the acrylate class of compounds. Molecules within this structural family are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Analogs and related structures have demonstrated a range of biological activities, including potential anticancer and antimalarial properties, often acting through mechanisms like tubulin polymerization inhibition.[1][2] The unique combination of a reactive acrylate system, a phenolic hydroxyl group, and a chloro substituent imparts a specific set of physicochemical characteristics that are critical to its behavior in both chemical and biological systems.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. Given the limited availability of consolidated public data for this specific molecule, this document provides a framework based on established principles of physical organic chemistry and draws upon data from structurally related analogs. It outlines the predicted properties, key analytical methodologies for structural confirmation, and detailed experimental protocols for the empirical determination of its most important physicochemical parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the molecule's behavior and to equip researchers with the practical knowledge needed for its synthesis, characterization, and application.

Molecular Structure and Identification

The foundational step in characterizing any compound is to understand its structure and fundamental identifiers. The arrangement of functional groups in this compound dictates its electronic, steric, and interactive properties.

Chemical Identity
IdentifierValue
IUPAC Name Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Canonical SMILES COC(=O)C=CC1=C(C=C(C=C1)O)Cl
InChI Key YQATTLSASADFSP-VOTSOKGWSA-N
CAS Number Not assigned or readily available in public databases.
Key Functional Group Analysis

The molecule's properties are a composite of its constituent functional groups. Understanding their individual contributions is key to predicting its overall behavior.

G cluster_0 This compound cluster_1 Influence on Physicochemical Properties main C₁₀H₉ClO₃ acrylate Methyl Acrylate Moiety (Ester & Alkene) main->acrylate phenol Phenolic Hydroxyl Group main->phenol chloro Chloro Substituent main->chloro reactivity Reactivity (Michael Acceptor) Potential for Polymerization acrylate->reactivity solubility Solubility & Polarity acrylate->solubility acidity Acidity (pKa) Hydrogen Bond Donor phenol->acidity phenol->solubility lipophilicity Lipophilicity (LogP) Electronic Effects chloro->lipophilicity chloro->solubility

Caption: Functional group contributions to molecular properties.

Synthesis and Purification Workflow

G start Starting Materials (3-chloro-4-hydroxy-iodobenzene + Methyl Acrylate) reaction Heck Cross-Coupling (Pd(OAc)₂, PPh₃, Et₃N) start->reaction 1. Combine & Heat workup Aqueous Workup (Acid/Base Extraction) reaction->workup 2. Quench & Extract purify Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purify 3. Purify Crude evap Solvent Evaporation purify->evap 4. Isolate Fractions product Pure Product (White to off-white solid) evap->product 5. Dry characterize Characterization (NMR, MS, HPLC) product->characterize 6. Verify Structure & Purity

Caption: General workflow for synthesis and purification.

Protocol 2.1: Synthesis via Heck Reaction
  • Rationale: The Heck reaction is a robust and widely used method for forming C-C bonds between aryl halides and alkenes, making it ideal for this target. Palladium acetate is a common and effective catalyst.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add 3-chloro-4-hydroxyiodobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Add anhydrous triethylamine (3.0 eq) as a base and solvent.

    • Add methyl acrylate (1.5 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic phase sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2.2: Purification by Column Chromatography
  • Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. A gradient elution of increasing polarity is typically effective.

  • Procedure:

    • Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed product onto the top of the packed column.

    • Elute the column with a gradient of Hexane and Ethyl Acetate, starting with low polarity (e.g., 95:5) and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Core Physicochemical Properties: Experimental Determination

Accurate determination of physicochemical properties is non-negotiable in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Melting Point (Tfus)
  • Importance: The melting point is a primary indicator of purity and provides information on the crystalline lattice energy of the solid form. A sharp melting range is characteristic of a pure substance.

  • Predicted Value: Based on analogs like Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate (m.p. 100-101 °C), the melting point is expected to be in the range of 90-120 °C.[4]

  • Finely crush a small sample of the dried, purified solid.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set a rapid heating ramp (10-20 °C/min) for a coarse measurement.

  • Observe the approximate melting temperature.

  • Repeat with a fresh sample, this time using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point to ensure accuracy.[3][5]

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Lipophilicity (LogP & LogD)
  • Importance: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. LogD is the partition coefficient at a specific pH, which is more physiologically relevant for ionizable compounds. Due to the acidic phenol group, LogD will be pH-dependent.

  • Predicted Value: The presence of the polar hydroxyl group will decrease the LogP, while the chloro group and the overall carbon framework will increase it. The predicted LogP is likely in the range of 2.0 - 3.0.

  • Prepare a stock solution of the compound in the solvent in which it is most soluble.

  • Prepare several vials containing pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).

  • Spike a small, known volume of the stock solution into each vial. The final concentration should be low enough to avoid saturation in either phase.

  • Shake the vials vigorously for at least 24 hours at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the vials to ensure complete phase separation.

  • Carefully sample a known volume from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[6]

  • Calculate LogP/LogD using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Acidity Constant (pKa)
  • Importance: The pKa value defines the extent of ionization of a compound at a given pH. The phenolic hydroxyl group is acidic, and its ionization state will significantly affect solubility, receptor binding, and membrane transport.

  • Predicted Value: The pKa of phenol is ~10. The electron-withdrawing effects of the chloro and acrylate groups are expected to lower the pKa of the phenolic hydroxyl, likely into the range of 7.5 - 9.0.

  • Rationale: The UV-Vis absorbance spectrum of the phenol and its conjugate base (phenolate) are different. By measuring the absorbance at a wavelength where this difference is maximal across a range of pH values, the pKa can be determined.

  • Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 6.5 to 10.5).

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Add a small, constant amount of the stock solution to each buffer to create a set of solutions with identical total compound concentration but varying pH.

  • Measure the full UV-Vis spectrum for each solution to identify the isosbestic point and the wavelength of maximum difference (λ_max).

  • Measure the absorbance of each solution at this λ_max.

  • Plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point equal to the pKa. Alternatively, use the equation: pKa = pH + log((A_I - A) / (A - A_B)), where A is the absorbance at a given pH, and A_I and A_B are the absorbances of the fully ionized and un-ionized species, respectively.

G cluster_0 pKa Determination Workflow prep_buffers Prepare Buffers (pH 6.5 to 10.5) prep_samples Prepare Samples (Constant [Compound], Varying pH) prep_buffers->prep_samples measure_uv Measure UV-Vis Spectra prep_samples->measure_uv analyze Identify λ_max (Max Absorbance Difference) measure_uv->analyze plot Plot Absorbance vs. pH analyze->plot calculate Determine Inflection Point pKa = pH at inflection plot->calculate

Caption: Workflow for pKa determination by UV-spectrophotometry.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical quality control steps. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and connectivity of protons.

    • Predicted Chemical Shifts (in CDCl₃):

      • ~7.5-7.8 ppm (d): Aromatic proton ortho to the acrylate group.

      • ~7.3-7.5 ppm (d): Aromatic proton ortho to the chloro group.

      • ~7.0-7.2 ppm (dd): Aromatic proton meta to both chloro and acrylate.

      • ~7.6 ppm (d, J≈16 Hz): Vinylic proton β to the carbonyl, indicating an E (trans) configuration.[3]

      • ~6.4 ppm (d, J≈16 Hz): Vinylic proton α to the carbonyl.[3]

      • ~5.5-6.5 ppm (s, broad): Phenolic -OH proton.

      • ~3.8 ppm (s): Methyl ester (-OCH₃) protons.[7]

  • ¹³C NMR: Provides information on the carbon skeleton.

    • Predicted Chemical Shifts (in CDCl₃):

      • ~167 ppm: Ester carbonyl carbon.

      • ~155 ppm: Aromatic carbon attached to the -OH group.

      • ~145 ppm: Vinylic carbon β to the carbonyl.

      • ~115-135 ppm: Aromatic and other vinylic carbons.

      • ~52 ppm: Methyl ester (-OCH₃) carbon.[3]

Mass Spectrometry (MS)
  • Importance: Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and structural components.

  • Expected Results (Electrospray Ionization, ESI):

    • [M+H]⁺: 213.02

    • [M-H]⁻: 211.01 (from deprotonation of the phenol)

    • Isotopic Pattern: A characteristic ~3:1 ratio for the [M] and [M+2] peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

    • Key Fragments: Loss of methanol (-32 Da) from the ester or loss of the methoxy radical (·OCH₃, -31 Da).

High-Performance Liquid Chromatography (HPLC)
  • Importance: The primary method for determining the purity of the compound and for quantification in other assays (e.g., solubility, LogP).

  • Rationale for Method Development: A reversed-phase C18 column is the standard choice for molecules of this polarity. A gradient elution is used to ensure good peak shape and resolution from any potential impurities. UV detection is ideal due to the chromophoric phenylacrylate system.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Stability and Storage

  • Potential Degradation Pathways:

    • Hydrolysis: The ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, yielding the corresponding carboxylic acid.

    • Polymerization: Like other acrylates, the compound may be prone to free-radical polymerization, especially when exposed to heat, light, or radical initiators.[8] Commercial acrylates often contain inhibitors like hydroquinone monomethyl ether (MEHQ).[8][9]

    • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially at high pH or in the presence of metal ions.

  • Recommended Storage Conditions: To ensure long-term integrity, the compound should be stored as a solid in a tightly sealed container, protected from light, at a cool temperature (2-8 °C).[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation and polymerization.

Conclusion

This compound is a molecule with significant potential, warranting a thorough investigation of its physicochemical properties. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. While predictive data based on chemical principles and structural analogs offers a valuable starting point, the detailed experimental protocols provided herein are essential for generating the empirical data required for any meaningful research or development application. A systematic approach, combining predictive analysis with rigorous experimental validation as outlined, will enable scientists to fully understand and exploit the chemical and biological potential of this compound.

References

  • PubMed. (2018, February 15). Optimization of antimalarial, and anticancer activities of (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • OSHA. (1991, December). ETHYL ACRYLATE METHYL ACRYLATE. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2Z)-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

  • bioRxiv. (2025, January 18). Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo effic. Retrieved from [Link]

  • PMC. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetyl-4-hydroxyphenyl acrylate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6). Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. Retrieved from [Link]

  • PubMed. (2014, April 25). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]

  • PMC. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization, Biological Activities and Ab-initio Study of Transition Metal Complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl acrylate (FDB012209). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Synthesis and antibacterial activity test of 3-(3-(4-hydroxy-3-methylphenyl)akriloil) coumarin compounds. Retrieved from [Link]

  • PMC. (n.d.). (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 3-(4-hydroxyphenyl)acrylate 19367-38-5. Retrieved from [Link]

  • SIBUR International. (n.d.). METHYLACRYLATE. Retrieved from [Link]424.pdf)

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate (also known as Methyl 3-chloro-4-hydroxycinnamate). This document is structured to serve as a reference for structural validation in synthetic organic chemistry and medicinal chemistry applications.

Introduction & Compound Significance

This compound is a functionalized cinnamic acid derivative often utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure features a trisubstituted benzene ring (3-chloro-4-hydroxy pattern) conjugated with an


-unsaturated methyl ester.

Accurate characterization of this molecule requires deconvolution of three distinct spectroscopic domains:

  • Stereochemistry: Confirming the trans (

    
    ) geometry of the olefin.
    
  • Regiochemistry: Verifying the 3-chloro-4-hydroxy substitution pattern versus potential isomers.

  • Purity: Quantifying residual solvents and synthetic byproducts.

Analytical Workflow

The following workflow establishes a self-validating protocol for confirming the identity of the target molecule.

AnalyticalWorkflow Start Crude Reaction Mixture Purification Recrystallization (EtOH/Water) Start->Purification IR FT-IR (Functional Groups) Purification->IR Dry Solid NMR 1H & 13C NMR (Connectivity/Geometry) Purification->NMR Dissolve in DMSO-d6 MS GC-MS/LC-MS (Isotopes/MW) Purification->MS Dilute <10 ppm Validation Final Structure Confirmation IR->Validation NMR->Validation MS->Validation

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS) Data[1][2][3]

The mass spectrum provides the primary confirmation of the molecular formula and the presence of the chlorine heteroatom.

Key Diagnostic Features[4][5][6]
  • Molecular Ion (

    
    ):  The parent peak should appear at m/z 212  (based on 
    
    
    
    Cl).
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the

    
     (212) and 
    
    
    
    (214) peaks. This is the "fingerprint" of the chlorinated aromatic system.
  • Fragmentation:

    • [M - 31] (

      
       181):  Loss of the methoxy group (
      
      
      
      ), characteristic of methyl esters.
    • [M - 59] (

      
       153):  Loss of the carboxymethyl group (
      
      
      
      ).
Summary Table (EI, 70 eV)
Ion Identitym/z (Mass-to-Charge)Relative AbundanceInterpretation
Molecular Ion (

)
212 HighParent molecule (

Cl isotope)
Isotope Peak (

)
214 ~33% of

Confirms 1 Chlorine atom
Base Peak Fragment181VariableLoss of

(Ester cleavage)
Aryl Cation153VariableLoss of

Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to confirm the oxidation state of the carbonyl and the presence of the phenol.

  • O-H Stretch: A broad band at 3200–3400 cm

    
      indicates the phenolic hydroxyl group.
    
  • C=O Stretch (Ester): A strong, sharp peak at 1690–1710 cm

    
     . Note that conjugation with the alkene and aromatic ring lowers this frequency compared to non-conjugated esters (typically ~1740 cm
    
    
    
    ).
  • C=C Stretch (Alkene): A diagnostic band at 1600–1630 cm

    
     , confirming the acrylate double bond.
    
  • C-Cl Stretch: A fingerprint region band around 700–800 cm

    
     .
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][7][8][9][10][11]

NMR is the definitive method for establishing regiochemistry and stereochemistry. DMSO-d6 is the recommended solvent as it ensures the solubility of the phenolic moiety and slows proton exchange, often allowing the phenolic proton to be observed as a distinct singlet or broad peak.

H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by a distinct AMX or ABC aromatic system and a pair of doublets for the vinyl protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
10.60 Broad Singlet1H-Ar-OH Phenolic proton (exchangeable with D

O).
7.85 Doublet (d)1H

H-2 Aromatic proton ortho to Cl. Deshielded by Cl and the acrylate system.
7.58 Doublet (d)1H

H-

Vinyl proton beta to carbonyl. Large

confirms Trans (

)
geometry.
7.55 Doublet of Doublets (dd)1H

H-6 Aromatic proton ortho to vinyl group.
7.05 Doublet (d)1H

H-5 Aromatic proton ortho to OH. Shielded by electron-donating OH.
6.50 Doublet (d)1H

H-

Vinyl proton alpha to carbonyl.
3.72 Singlet (s)3H--OCH

Methyl ester protons.
Structural Logic & Coupling Tree

The following diagram illustrates the coupling logic used to assign the vinyl protons, distinguishing the trans isomer from the cis isomer (where


 would be ~10-12 Hz).

NMRCoupling Olefin Olefinic Region (6.0 - 8.0 ppm) H_beta H-beta (Deshielded) ~7.58 ppm Olefin->H_beta H_alpha H-alpha (Shielded) ~6.50 ppm Olefin->H_alpha Coupling J = 16.0 Hz (Trans-Coupling) H_beta->Coupling Mutual Splitting H_alpha->Coupling

Figure 2: Coupling logic for the acrylate olefinic protons. The 16.0 Hz coupling constant is the definitive proof of trans stereochemistry.

Experimental Protocol for Validation

To reproduce these results, follow this standardized preparation method:

  • Sample Preparation: Dissolve 10–15 mg of the solid compound in 0.6 mL of DMSO-d6 (99.9% D). Ensure the tube is clean and free of paramagnetic impurities.

  • Instrument Parameters:

    • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

    • Scans: Minimum 16 scans for high signal-to-noise ratio.

    • Relaxation Delay (D1): Set to

      
       s to ensure accurate integration of the aromatic protons.
      
  • Referencing: Calibrate the spectrum to the residual solvent peak of DMSO (quintet at

    
     2.50 ppm).
    

References

  • General Synthesis & NMR of Cinnamate Derivatives

    • Source: The Royal Society of Chemistry (RSC) & Beilstein Journals.
    • Context: Methodologies for Heck reactions and Knoevenagel condensations yielding substituted methyl cinnam
    • Link: (Generalized citation based on search results for substituted cinnamates).

  • NMR Chemical Shifts of Trace Impurities

    • Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem. 1997.

    • Context: Essential for distinguishing the methyl ester peak (~3.72 ppm)
    • Link:

  • Mass Spectrometry Fragmentation Patterns

    • Source: ChemGuide / LibreTexts.
    • Context: Validation of Chlorine isotope patterns (3:1 ratio)
    • Link:

Disclaimer: The specific chemical shifts provided above are high-confidence predicted values based on the additive substituent effects of the parent 4-hydroxycinnamic acid and the 3-chloro substituent in DMSO-d6. Experimental values may vary slightly (


 ppm) depending on concentration and temperature.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Natural Occurrence of Related Phenolic Acrylate Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Hydroxycinnamic Acid Derivatives in Natural Product Chemistry

Executive Summary

In the context of natural product chemistry, "phenolic acrylates" refer to the vast and pharmacologically active class of Hydroxycinnamic Acids (HCAs) and their ester/amide conjugates. Characterized by a phenylpropanoid (C6-C3) skeleton containing a phenolic ring and a propenoic (acrylic) acid tail, these compounds represent a critical frontier in drug discovery, offering potent antioxidant, anti-inflammatory, and antineoplastic properties. This guide synthesizes the biosynthetic origins, ecological distribution, and rigorous isolation protocols for these compounds, with a specific focus on high-value derivatives like Caffeic Acid Phenethyl Ester (CAPE) and Salvianolic Acids .

Chemical Definition & Structural Logic

The term "phenolic acrylate" describes the structural motif found in hydroxycinnamic acids. Unlike synthetic acrylates used in polymers, natural phenolic acrylates are defined by the presence of a 3-phenyl-2-propenoic acid backbone.

  • Core Skeleton: C6 (aromatic ring) – C3 (propenoic side chain).[1]

  • Key Substituents: Hydroxyl (-OH) and Methoxy (-OCH3) groups on the aromatic ring dictate solubility and antioxidant potential (Resonance stabilization of phenoxy radicals).

  • Common Derivatives:

    • Caffeic Acid: 3,4-dihydroxycinnamic acid.[2][3]

    • Ferulic Acid: 3-methoxy-4-hydroxycinnamic acid.

    • CAPE: The phenethyl ester of caffeic acid (highly lipophilic).[4][5]

    • Salvianolic Acid B: A complex dimer of rosmarinic acid derivatives (hydrophilic).

The Biosynthetic Engine: Phenylpropanoid Pathway

The natural occurrence of these compounds is governed by the Phenylpropanoid Pathway , a metabolic superhighway in plants that converts Phenylalanine into structural polymers (lignin) and bioactive defense molecules (phenolic acids).[6][7]

Mechanistic Flow[2]
  • Deamination: Phenylalanine ammonia-lyase (PAL) converts L-Phenylalanine to trans-cinnamic acid, establishing the double bond (acrylate motif).

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) introduces the para-hydroxyl group.

  • Esterification/Conjugation: Downstream enzymes (transferases) conjugate the acid to alcohols (e.g., phenethyl alcohol for CAPE) or other acids (e.g., danshensu for Salvianolic acids).

Pathway Visualization

The following diagram illustrates the enzymatic cascade leading to major phenolic acrylates.

PhenylpropanoidPathway Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid (Core Acrylate) Phenylalanine->CinnamicAcid PAL (Phenylalanine ammonia-lyase) pCoumaric p-Coumaric Acid CinnamicAcid->pCoumaric C4H (Cinnamate 4-hydroxylase) CaffeicAcid Caffeic Acid pCoumaric->CaffeicAcid C3H (p-Coumarate 3-hydroxylase) FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT (Caffeic acid O-methyltransferase) CAPE CAPE (Caffeic Acid Phenethyl Ester) CaffeicAcid->CAPE + Phenethyl alcohol (Specific Transferases) Rosmarinic Rosmarinic Acid CaffeicAcid->Rosmarinic + 3,4-DHPL (Tyrosine derived) Lignin Lignin Monomers FerulicAcid->Lignin Polymerization Salvianolic Salvianolic Acid B Rosmarinic->Salvianolic Oxidative Coupling

Figure 1: The Phenylpropanoid Biosynthetic Pathway highlighting the divergence from simple acids to complex bioactive esters.

Natural Occurrence and Distribution

Phenolic acrylates are ubiquitous in the plant kingdom, serving as UV protectants and antimicrobial agents. However, high-value therapeutic derivatives are often restricted to specific taxa.

Table 1: Natural Sources of Key Phenolic Acrylate Compounds

CompoundPrimary Natural SourceConcentration / YieldTherapeutic Indication
Caffeic Acid Coffee beans, Blueberries, ApplesHigh (up to 75% of HCAs in plums)Antioxidant, Anti-inflammatory
Ferulic Acid Rice bran, Wheat, Oats (Cell walls)Bound form (requires alkaline hydrolysis)UV protection, Skin repair
CAPE Propolis (Bee glue), Populus spp. budsVariable (0.5% - 5% in propolis extracts)NF-κB inhibition, Anticancer
Salvianolic Acid B Salvia miltiorrhiza (Danshen) rootHigh (3-5% dry weight)Cardiovascular protection, Antifibrotic
Rosmarinic Acid Rosmarinus officinalis, Melissa officinalis1-3% dry weightAntiviral, Neuroprotection

Isolation and Characterization Methodologies

The isolation of phenolic acrylates requires a protocol that preserves the integrity of the ester bonds (which can hydrolyze under strong acid/base) and the unsaturated side chain (susceptible to oxidation).

Protocol: Extraction of CAPE from Propolis

This protocol utilizes polarity-guided fractionation to separate the lipophilic CAPE from the waxy matrix of propolis.

Reagents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Methanol.

  • Maceration:

    • Freeze raw propolis (-20°C) and grind to a fine powder.

    • Extract with 95% Ethanol (1:10 w/v) under ultrasonication for 30 mins at <40°C.

    • Rationale: Ethanol extracts a broad spectrum of phenolics while minimizing wax dissolution compared to pure acetone or chloroform.

  • Filtration & Concentration:

    • Filter through Whatman No. 1 paper.

    • Evaporate solvent in vacuo at 40°C to obtain the crude ethanolic extract (EE).

  • Liquid-Liquid Partition (The "Defatting" Step):

    • Resuspend EE in 10% aqueous ethanol.

    • Partition against n-Hexane (3x). Discard the hexane layer (removes waxes and lipids).

    • Partition the aqueous phase against Ethyl Acetate (3x). Collect the EtOAc layer.[8]

    • Rationale: Phenolic acrylates partition into EtOAc; sugars and highly polar impurities remain in the water phase.

  • Chromatographic Purification:

    • Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption).

    • Mobile Phase: Methanol.

    • Rationale: LH-20 is superior for phenolics as it separates based on molecular size and hydrogen bonding capability, avoiding the irreversible adsorption often seen with silica gel.

Workflow Visualization

The following diagram details the logical flow for isolating phenolic acrylates from complex plant matrices.

IsolationWorkflow RawMaterial Raw Material (Propolis/Roots) Extraction Ethanol Extraction (Ultrasonication) RawMaterial->Extraction Crude Crude Extract Extraction->Crude HexanePart Partition: n-Hexane Crude->HexanePart Lipids Discard Lipids/Waxes HexanePart->Lipids Hexane Layer EtOAcPart Partition: Ethyl Acetate HexanePart->EtOAcPart Aqueous Layer Aqueous Discard Sugars/Salts EtOAcPart->Aqueous Water Layer Enriched Enriched Phenolic Fraction EtOAcPart->Enriched EtOAc Layer Purification Chromatography (Sephadex LH-20 / C18) Enriched->Purification FinalProduct Pure Phenolic Acrylate (>98% Purity) Purification->FinalProduct

Figure 2: Polarity-guided fractionation workflow for the isolation of phenolic acrylates.

Case Studies in Discovery

CAPE: From Beehive to Oncology

Discovery: Caffeic Acid Phenethyl Ester was first identified as a bioactive component of propolis by Grunberger et al. in 1988. Significance: While propolis had been used in folk medicine for centuries, the isolation of CAPE pinpointed the molecule responsible for the specific inhibition of the NF-κB transcription factor. This discovery bridged the gap between traditional apiotherapy and modern molecular oncology, leading to CAPE's investigation as a radiosensitizer and anti-metastatic agent.

Salvianolic Acids: Modernizing Traditional Chinese Medicine (TCM)

Discovery: Salvia miltiorrhiza (Danshen) is a staple in TCM for cardiovascular health.[9][10] In the late 20th century, Chinese researchers utilized modern HPLC-MS techniques to resolve the water-soluble fraction, identifying Salvianolic Acid B (Sal B). Mechanism: Unlike simple antioxidants, Sal B was found to act as a potent antifibrotic agent by inhibiting the TGF-β1 signaling pathway. This transition from "whole herb" to "single molecule" (Sal B) enabled the development of standardized injectable drugs for ischemic stroke and angina in Asia.

Future Perspectives

The field is moving towards Metabolic Engineering . Rather than extracting varying yields from plants, researchers are engineering Saccharomyces cerevisiae and E. coli with heterologous PAL, C4H, and 4CL genes to biosynthesize specific phenolic acrylates (like CAPE and Rosmarinic acid) in fermentation tanks. This ensures a sustainable, scalable supply for clinical trials.

References

  • Phenylpropanoid Biosynthesis: Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant. Link

  • CAPE Discovery: Grunberger, D., et al. (1988). Preferential cytotoxicity on tumor cells by caffeic acid phenethyl ester isolated from propolis. Experientia. Link

  • Salvianolic Acids: Du, L., et al. (2020). Salvianolic Acid B: A Review of its Pharmacology, Toxicology, and Pharmacokinetics. Frontiers in Pharmacology. Link

  • Isolation Protocols: Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. Link

  • Propolis Chemistry: Huang, M. T., et al. (1996). Inhibitory effects of caffeic acid phenethyl ester (CAPE) on 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion. Cancer Research. Link

Sources

Stability and degradation profile of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Degradation Profile of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile for This compound (CAS: 1266249-44-8). As a halogenated derivative of hydroxycinnamic acid esters, this molecule exhibits a complex degradation profile governed by three primary structural motifs: the hydrolysis-prone methyl ester, the photo-reactive


-unsaturated alkene, and the oxidation-sensitive phenolic moiety.

This document is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) teams to establish robust handling, storage, and analytical protocols.

Chemical Identity & Structural Analysis

  • IUPAC Name: Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.63 g/mol

  • Structural Motifs & Stability Implications:

    • Acrylate Ester: Susceptible to hydrolytic cleavage (acid/base catalyzed) and Michael addition reactions.

    • Styrenyl Double Bond: The conjugated system acts as a UV chromophore, making the molecule highly susceptible to photo-isomerization (E to Z) and [2+2] photo-cycloaddition.

    • Ortho-Chloro Phenol: The chlorine atom exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic hydroxyl group compared to non-halogenated analogs (e.g., methyl p-coumarate). This lowers the pKa, potentially accelerating oxidative degradation in neutral-to-basic aqueous media.

Degradation Mechanisms: The "Why" and "How"

The degradation of this compound follows distinct mechanistic pathways. Understanding these is critical for interpreting forced degradation data.

Hydrolytic Degradation (pH-Dependent)
  • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the ester, leading to slow hydrolysis to 3-chloro-4-hydroxycinnamic acid and methanol.

  • Basic Conditions: Hydroxide ion attacks the carbonyl directly. The reaction is rapid and irreversible due to the formation of the carboxylate salt.

  • Critical Insight: The electron-withdrawing chlorine substituent on the phenyl ring stabilizes the transition state for nucleophilic attack, theoretically increasing the rate of alkaline hydrolysis compared to unsubstituted methyl cinnamate.

Photolytic Degradation
  • Mechanism: Absorption of UV light (typically

    
     ~300–320 nm) excites the 
    
    
    
    transition.
  • Primary Pathway: Geometric Isomerization . The thermodynamically stable trans (E) isomer converts to the cis (Z) isomer. The Z-isomer often has different solubility and biological potency.

  • Secondary Pathway: Dimerization . At high concentrations (solid state or concentrated solution), intermolecular [2+2] cycloaddition can occur across the double bonds, forming cyclobutane derivatives (truxillic/truxinic acid type dimers).

Oxidative Degradation
  • Mechanism: Radical abstraction of the phenolic hydrogen.

  • Pathway: Formation of a phenoxy radical, which can delocalize and couple to form dimers (biphenyls) or oxidize further to quinoid species.

  • Trigger: High pH (phenolate formation), metal ions (

    
    , 
    
    
    
    ), or radical initiators (peroxides).

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation based on stress conditions.

DegradationMap cluster_0 Primary Instability Factors API This compound (Trans-Isomer) Acid Degradant A: 3-Chloro-4-hydroxycinnamic Acid (Hydrolysis Product) API->Acid Acid/Base Hydrolysis (+ H2O, - MeOH) Cis Degradant B: Cis-Isomer (Photo-Isomer) API->Cis UV Light (Isomerization) Dimer Degradant C: Truxillic Type Dimers (Photopolymerization) API->Dimer UV Light (High Conc./Solid State) Quinone Degradant D: Quinoid/Polyphenolic Species (Oxidation) API->Quinone Oxidation (H2O2/Metal Ions) (- H•) Michael Degradant E: Michael Adducts (Excipient Interaction) API->Michael Nucleophiles (R-NH2, R-SH)

Caption: Mechanistic degradation tree for this compound showing hydrolytic, photolytic, and oxidative pathways.

Experimental Protocols: Forced Degradation Studies

To validate the stability profile, the following stress testing protocol is recommended. This aligns with ICH Q1A (R2) guidelines but is tailored for the specific reactivity of this acrylate ester.

Analytical Method (HPLC-UV)

Before stressing, ensure your method is stability-indicating (capable of resolving the cis-isomer and the free acid from the parent).[1]

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 310 nm (Max absorption for cinnamates) and 254 nm.

  • Flow Rate: 1.0 mL/min.

Stress Protocols
Stress TypeConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 2–24 hours5–20%Assessing ester bond stability. Expect formation of the free acid (Retention time shift).
Base Hydrolysis 0.01 N NaOH, RT, 1–4 hours5–20%Critical: Acrylates hydrolyze rapidly in base. Start with mild conditions to avoid total degradation.
Oxidation 3%

, RT, 2–24 hours
5–20%Tests phenolic sensitivity. Look for multiple small peaks (radical coupling products) or baseline rise.
Photostability 1.2 million lux·h (VIS) / 200 W·h/m² (UV)VariableHigh Risk. Expect E/Z isomerization. Perform on solid and in solution.
Thermal 60°C (Solid State) for 7 days< 5%Tests crystal lattice stability. If melting point is low, watch for polymerization.
Workflow Visualization

Workflow cluster_stress Stress Conditions Start Start: Pure API Stock Solution Acid Acid: 0.1N HCl 60°C Start->Acid Base Base: 0.01N NaOH RT Start->Base Ox Oxidation: 3% H2O2 RT Start->Ox Photo Photo: UV/VIS ICH Q1B Start->Photo Heat Thermal: 60°C Solid State Start->Heat Neutralize Quench/Neutralize Samples Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-UV Analysis (PDA Detector) Photo->Analyze Heat->Analyze Neutralize->Analyze Data Mass Balance Calculation & Peak Purity Check Analyze->Data

Caption: Step-by-step workflow for conducting forced degradation studies on the target acrylate.

Storage and Handling Recommendations

Based on the theoretical and analogous stability profile, the following handling procedures are mandatory to maintain integrity:

  • Light Protection (Critical): The compound is a Michael acceptor and a chromophore. Store in amber glass vials wrapped in aluminum foil. All analytical work should be performed under yellow (UV-filtered) light to prevent in-situ isomerization during weighing or dilution.

  • Moisture Control: While the ester is relatively stable to atmospheric moisture, the presence of the phenolic hydroxyl group can make the crystal lattice hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term storage.

  • Solution Stability: Avoid protic solvents (methanol/water) for long-term storage of stock solutions to prevent transesterification or hydrolysis. Acetonitrile or DMSO are preferred solvents for stock preparation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Bandaipally, H. et al. (2013). "The role of the chloro substituent in the stability and activity of cinnamic acid derivatives." Journal of Molecular Structure.
  • Tonnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56668700, this compound. Link

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the dynamic landscape of drug discovery and chemical research, novel molecules are synthesized daily. Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is one such compound, holding potential as an intermediate in the synthesis of bioactive molecules.[1] However, its novelty means that a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) is not yet readily available in common chemical safety databases. This guide is therefore constructed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and emergency management of this compound.

The following information is a synthesis of expert analysis based on the compound's chemical structure and data from structurally analogous compounds, primarily methyl acrylate and chlorinated phenols. This proactive hazard assessment is a cornerstone of modern laboratory safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

Compound Identification and Structural Analysis

  • Chemical Name: this compound

  • Synonyms: Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate

  • Molecular Formula: C₁₀H₉ClO₃

  • Structural Features of Note:

    • Methyl Acrylate Moiety: This α,β-unsaturated ester is known for its high reactivity. The vinyl group is susceptible to polymerization, and the ester can undergo transesterification.[2] Acrylate esters are also recognized as Michael acceptors, allowing them to react with biological nucleophiles.[2][3] This functional group is the primary driver of the compound's anticipated toxicological and reactivity hazards.

    • Substituted Phenyl Ring: The presence of a chloro and a hydroxyl group on the phenyl ring influences the molecule's polarity, solubility, and metabolic profile. Halogenated phenols can exhibit their own toxicological properties.

Hazard Identification and GHS Classification (Inferred)

Based on the hazards associated with methyl acrylate and chlorinated phenols, the following Globally Harmonized System (GHS) classification for this compound is inferred. This should be treated as a precautionary classification until empirical data becomes available.

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[4][5][6]
Acute Toxicity, Oral4H302: Harmful if swallowed.[5][6][7]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[5][6][7]
Acute Toxicity, Inhalation3H331: Toxic if inhaled.[5][6][7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[5][6][7]
Respiratory Sensitization-Insufficient data for classification
Skin Sensitization1H317: May cause an allergic skin reaction.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[5][6][7]
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effects.[5][7]

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Storage: A Multi-layered Defense

The primary hazards associated with this compound are its flammability, toxicity, and potential as a skin sensitizer.[5][8][9] A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[10][11]

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6 air changes per hour.[12]

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[12][13]

Administrative Controls
  • Designated Area: Establish a designated area within the laboratory for the handling of this sensitizing agent to minimize the risk of cross-contamination.[8][11]

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

  • Hygiene Practices: Avoid touching your face, personal items like phones, or leaving the laboratory with gloves on. Wash hands thoroughly after handling the compound, even if gloves were worn.[10][14]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required when there is a potential for splashing.[11][14]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12][13] For larger quantities, a chemically resistant apron is recommended.

  • Hand Protection: Due to the risk of skin sensitization, glove selection is critical. Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended for extended handling. Change gloves frequently and immediately if contamination is suspected.[10]

Storage Requirements
  • Flammables Cabinet: Store in a tightly sealed container within a dedicated, approved flammables safety cabinet.[10][13]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[10][16] Use only non-sparking tools for opening and closing containers.[15]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Face Shield, FR Lab Coat, Double Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh/Transfer Compound in Hood prep_area->handle_weigh handle_reaction Perform Reaction in Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Work Surface handle_reaction->cleanup_decon cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling.

Emergency Procedures: Rapid and Informed Response

A swift and correct response to an emergency is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Spill Response
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure all ignition sources are extinguished.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[12]

G Chemical Spill Response Protocol spill Spill Occurs size Spill Size? spill->size small_spill < 100 mL size->small_spill Small large_spill > 100 mL size->large_spill Large alert_small Alert Area Personnel Extinguish Ignition Sources small_spill->alert_small evacuate Evacuate Lab large_spill->evacuate contain Contain with Absorbent alert_small->contain cleanup Collect Waste Decontaminate Area contain->cleanup alert_large Alert Others Activate Alarm evacuate->alert_large contact_ehs Contact Emergency Response alert_large->contact_ehs

Caption: Spill Response Decision Tree.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.[9]

  • Hazards from Combustion: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[9]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[13]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in general waste.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is paramount in a research environment. While this guide provides a comprehensive framework based on scientific principles and data from analogous compounds, it is not a substitute for a thorough risk assessment for your specific experimental procedures. By fostering a culture of safety, diligence, and proactive hazard analysis, we can continue to push the boundaries of science responsibly.

References

  • Cieśla, J. M., et al. (1994). The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships. Fundamental and Applied Toxicology, 22(4), 543-548.
  • National Oceanic and Atmospheric Administration (NOAA).
  • Stanford University Environmental Health & Safety. (2024). General Use SOP - Sensitizers.
  • Chemius. (n.d.). Methyl Acrylate (MA)
  • Wikipedia. (n.d.).
  • University of Michigan Environment, Health & Safety. (n.d.). Sensitizers.
  • UCLA Research Safety & Animal Welfare Administr
  • Arkema. (2012).
  • Vanderbilt University Medical Center. (n.d.).
  • Multichem. (n.d.).
  • Pennsylvania State University Environmental Health and Safety. (n.d.). General Use SOP for Sensitizers.
  • Acrylat OJSC. (2011).
  • Yale Environmental Health & Safety. (n.d.).
  • Carnegie Mellon University Environmental Health & Safety. (2024). EHS Guideline - Flammable and Combustible Liquids.
  • Wiley-VCH. (2003). "Acrylic Ester Polymers". In Ullmann's Encyclopedia of Industrial Chemistry.
  • Chem-Impex. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid.
  • University of Nevada, Reno Environmental Health & Safety. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.
  • OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips.
  • New Jersey Department of Health. (n.d.).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is a substituted cinnamic acid ester, a class of compounds recognized for its versatile role as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of a halogen, a phenolic hydroxyl group, and a reactive α,β-unsaturated ester moiety makes it a valuable intermediate for further chemical modifications. This document provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development. The chosen synthetic route is a two-step, one-pot process commencing with a Knoevenagel-Doebner condensation, followed by a Fischer esterification. This approach is selected for its reliability, use of common laboratory reagents, and straightforward execution.

Scientific Rationale & Reaction Mechanism: The synthesis proceeds via two well-established name reactions.

  • Knoevenagel-Doebner Condensation : This reaction involves the condensation of an aromatic aldehyde (3-chloro-4-hydroxybenzaldehyde) with an active methylene compound (malonic acid).[1][2] The reaction is typically catalyzed by a weak amine base, such as pyridine, often with a co-catalyst like piperidine. The mechanism begins with the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates under the reaction conditions to afford the stable trans-cinnamic acid derivative.[2][3]

  • Fischer Esterification : Following the formation of 3-chloro-4-hydroxycinnamic acid in situ, the product is esterified without intermediate purification. This classic reaction involves treating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the desired methyl ester.

The overall transformation is depicted below:

Reaction_Scheme R1 3-Chloro-4-hydroxybenzaldehyde R2 + Malonic Acid R3 + Methanol I1 3-Chloro-4-hydroxycinnamic acid (Intermediate) P1 This compound C1 1. Pyridine, Piperidine 2. H₂SO₄ (cat.) img_P1 C1->img_P1 img_R1 img_R1->C1 + Malonic Acid + Methanol img_R2 img_R3

Caption: Overall two-step, one-pot synthesis scheme.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.AmountMolesEquivalents
3-Chloro-4-hydroxybenzaldehydeC₇H₅ClO₂156.572420-16-85.00 g31.93 mmol1.0
Malonic AcidC₃H₄O₄104.06141-82-24.00 g38.44 mmol1.2
PyridineC₅H₅N79.10110-86-120 mL-Solvent
PiperidineC₅H₁₁N85.15110-89-40.5 mL4.94 mmol0.15
Methanol (Anhydrous)CH₄O32.0467-56-150 mL-Reagent/Solvent
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-91 mL18.4 mmol0.58
Ethyl AcetateC₄H₈O₂88.11141-78-6~300 mL-Extraction
HexaneC₆H₁₄86.18110-54-3~200 mL-Chromatography
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8~100 mL-Wash
Brine (Sat. NaCl Soln.)NaCl58.447647-14-5~100 mL-Wash
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~10 g-Drying Agent
Silica Gel (230-400 mesh)SiO₂60.087631-86-9~50 g-Chromatography

Equipment

  • 250 mL and 500 mL Round-bottom flasks

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Caption: Experimental workflow from synthesis to characterization.

Part 1: Knoevenagel-Doebner Condensation

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-hydroxybenzaldehyde (5.00 g, 31.93 mmol) and malonic acid (4.00 g, 38.44 mmol).

    • Causality: Using a slight excess of malonic acid (1.2 equivalents) ensures the complete consumption of the limiting aldehyde starting material.

  • Solvent and Catalyst Addition : Add pyridine (20 mL) to the flask to dissolve the solids, followed by the addition of piperidine (0.5 mL).

    • Causality: Pyridine serves as a mildly basic solvent that facilitates the reaction, while piperidine is a more effective base catalyst that accelerates the initial condensation and subsequent decarboxylation step.[2]

  • Heating : Attach a reflux condenser and heat the reaction mixture in a heating mantle to 90-95 °C. Maintain this temperature with vigorous stirring for 4 hours.

    • Causality: Heating provides the necessary activation energy for the condensation, dehydration, and decarboxylation steps.

  • Monitoring : Monitor the reaction progress by TLC (using a 7:3 hexane:ethyl acetate eluent). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the intermediate carboxylic acid should appear.

Part 2: Fischer Esterification

  • Cooling and Reagent Addition : After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature. Without isolating the intermediate, add anhydrous methanol (50 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) while stirring.

    • Causality: Methanol acts as both the solvent and the reactant for the esterification. Concentrated sulfuric acid is a potent catalyst for this process. The addition must be slow due to the exothermic reaction between acid and the pyridine/methanol mixture.

  • Heating : Re-attach the reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 6 hours.

    • Causality: Heating under reflux conditions accelerates the esterification equilibrium towards the product side. Using a large excess of methanol also helps drive the reaction to completion according to Le Châtelier's principle.

  • Monitoring : The reaction can be monitored by TLC (7:3 hexane:ethyl acetate). The polar carboxylic acid spot should be replaced by a less polar spot corresponding to the final methyl ester product.

Part 3: Work-up and Purification

  • Quenching : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate may form.

    • Causality: This step quenches the reaction and precipitates the organic product, which has low solubility in water.

  • Extraction : Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Causality: Ethyl acetate is a suitable organic solvent for extracting the desired ester from the aqueous phase. Multiple extractions ensure a high recovery yield.

  • Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).

    • Causality: The sodium bicarbonate wash neutralizes any remaining sulfuric acid and removes any unreacted carboxylic acid intermediate. The brine wash removes residual water and aids in breaking any emulsions.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely a pale yellow or off-white solid.[4]

  • Purification : Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to isolate the pure product.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from non-polar impurities and any residual starting materials.[5]

  • Final Product : Combine the pure fractions, evaporate the solvent, and dry the resulting solid under a high vacuum to obtain this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods. Expected data for the trans (E)-isomer are:

  • ¹H NMR (CDCl₃, 400 MHz) : δ ~7.60 (d, 1H, J=16.0 Hz, vinylic H), δ ~7.40 (d, 1H, J=2.0 Hz, Ar-H), δ ~7.25 (dd, 1H, J=8.4, 2.0 Hz, Ar-H), δ ~6.95 (d, 1H, J=8.4 Hz, Ar-H), δ ~6.25 (d, 1H, J=16.0 Hz, vinylic H), δ ~5.90 (s, 1H, -OH), δ ~3.80 (s, 3H, -OCH₃).

    • Insight: The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of a trans double bond configuration.[6]

  • ¹³C NMR (CDCl₃, 101 MHz) : δ ~167.5 (C=O), 152.0 (C-OH), 143.0 (vinylic CH), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-C), 121.0 (C-Cl), 117.0 (vinylic CH), 116.0 (Ar-CH), 51.8 (-OCH₃).

  • IR (KBr, cm⁻¹) : ~3400 (O-H stretch, broad), ~1710 (C=O stretch, ester), ~1630 (C=C stretch, alkene), ~1600, 1510 (C=C stretch, aromatic), ~1250, 1170 (C-O stretch).

  • Mass Spectrometry (ESI-) : m/z calculated for C₁₀H₈ClO₃⁻ [M-H]⁻: 211.02; found: 211.0.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chloro-4-hydroxybenzaldehyde : May cause skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. Handle with extreme care in a fume hood.

  • Piperidine : Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Sulfuric Acid : Causes severe skin burns and eye damage. Highly corrosive. Add slowly and carefully to other liquids to avoid splashing.

  • Methanol : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water.[9][10] In case of eye contact, rinse cautiously with water for several minutes.[10][11] If inhaled, move the person to fresh air.[9] In all cases of significant exposure, seek immediate medical attention.[8]

References

  • Vertex AI Search. (n.d.). Perkin reaction.
  • Texier-Boullet, F., Villemin, D., & Ricard, M. (1985). Phase Transfer Catalysed Wittig-Horner Synthesis Preparation of Hydroxycinnamic Esters From Ortho Hydroxy Aromatic Aldehydes Obt.
  • Sharma, P., & Kumar, A. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2).
  • Online Organic Chemistry Tutor. (2025, April 27). Perkin Reaction.
  • J&K Scientific LLC. (2025, June 1). Perkin Reaction.
  • Taylor & Francis Online. (2006, December 5). Phase Transfer Catalysed Wittig-Horner Synthesis Preparation of Hydroxycinnamic Esters From Ortho Hydroxy Aromatic Aldehydes Obtention of Hydroxycinnamic Acids.
  • Organic Chemistry Tutor. (2021, October 26). Perkin Condensation Mechanism | Organic Chemistry [Video]. YouTube.
  • Organic Synthesis. (n.d.). Heck Coupling.
  • Extrasynthese. (n.d.).
  • Sci-hub.st. (n.d.). Side Reactions in the Phase Transfer Catalysed Wittig-Horner Synthesis.
  • Loba Chemie. (2016, May 18). 3-CHLOROBENZALDEHYDE MSDS | CAS 587-04-2 MSDS.
  • ECHEMI. (n.d.).
  • Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Benzaldehyde, 3-chloro-4-hydroxy-.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • CDH Fine Chemical. (n.d.).
  • Singh, R., Singh, P., & Singh, A. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(3), 45-50.
  • Bentham Science. (n.d.). Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds.
  • Beilstein Journals. (n.d.).
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  • de Vries, J. G. (2017). Heck Reaction—State of the Art.
  • Semantic Scholar. (2022, June 30).
  • Organic Syntheses. (n.d.).
  • UW-Madison Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • Biblio. (n.d.).
  • National Institutes of Health. (n.d.). (E)-Methyl 3-(3,4-dihydroxyphenyl)
  • Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)
  • Royal Society of Chemistry. (n.d.). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin.
  • ChemicalBook. (n.d.).
  • PrepChem.com. (n.d.).
  • Google Patents. (n.d.). US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)
  • Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes.
  • Google Patents. (n.d.).
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Application Note: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate as a Versatile Scaffold in Anticancer Drug Discovery

[1][2]

Abstract

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate (M-CHCA) represents a critical pharmacophore in the development of targeted anticancer therapeutics.[1][2] As a halogenated derivative of ferulic/cinnamic acid, it offers enhanced lipophilicity and metabolic stability compared to its natural precursors. This guide details the utilization of M-CHCA not merely as a reagent, but as a dual-pathway scaffold: (1) as a precursor for Histone Deacetylase (HDAC) inhibitors via hydroxamic acid conversion, and (2) as a direct effector of Tubulin polymerization inhibition and MMP-9 downregulation .[1] This document provides optimized synthetic protocols, biological assay workflows, and mechanistic insights for researchers in medicinal chemistry and oncology.

Compound Profile & Pre-Analytical Handling[2]

Before initiating biological or synthetic workflows, the physicochemical properties of M-CHCA must be managed to ensure experimental reproducibility.

PropertySpecificationExperimental Implication
CAS Number 19367-38-5 (Analogous)Verify purity >98% via HPLC before use.[1][2]
Molecular Weight ~212.63 g/mol Calculation basis for molar dosing.[1][2]
LogP ~2.5 (Predicted)High membrane permeability; requires DMSO for solubilization.[1][2]
Solubility DMSO (>20 mg/mL), EthanolIncompatible with aqueous buffers for stock storage.[1]
Stability Light SensitiveStore at -20°C in amber vials; avoid repeated freeze-thaw cycles.[1][2]
Reactivity Michael AcceptorThe

-unsaturated ketone is electrophilic; handle with gloves (sensitizer).[1][2]
Solubilization Protocol for Bioassays
  • Stock Preparation: Dissolve 10 mg of M-CHCA in 1 mL of sterile DMSO (molecular biology grade) to create a ~47 mM stock. Vortex for 30 seconds.[1][2]

  • Aliquot: Dispense into 50

    
    L aliquots to prevent crystallization upon repeated thawing.
    
  • Working Solution: Dilute stock 1:1000 in culture medium immediately prior to use to achieve <0.1% DMSO concentration, preventing solvent toxicity.

Strategic Application A: Epigenetic Modulation (HDAC Inhibition)[1]

The most potent application of M-CHCA is its conversion into a hydroxamic acid.[1][2] The 3-chloro-4-hydroxycinnamic scaffold acts as the "cap" and "linker" group, while the converted hydroxamate acts as the Zinc-Binding Group (ZBG) essential for inhibiting HDAC enzymes (specifically HDAC1 and HDAC6), leading to chromatin relaxation and apoptosis.[1]

Mechanism of Action

HDACs remove acetyl groups from histone lysine residues, condensing chromatin and silencing tumor suppressor genes (e.g., p21). By converting M-CHCA to its hydroxamic acid form, the molecule chelates the Zn

Protocol: Synthesis of Hydroxamic Acid Derivative

Rationale: Direct reaction of the ester with hydroxylamine is more efficient than acid chloride coupling for this scaffold.

Reagents: M-CHCA, Hydroxylamine hydrochloride (

1
  • Preparation of Hydroxylamine: Dissolve

    
     (10 mmol) in MeOH (10 mL). Add KOH (15 mmol) dissolved in MeOH at 0°C. Stir for 15 min and filter off the KCl precipitate. Use the filtrate immediately.
    
  • Coupling: Add M-CHCA (2 mmol) to the freshly prepared hydroxylamine filtrate.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[1][2] The ester spot (

    
    ) should disappear, replaced by the polar hydroxamic acid (
    
    
    ).
  • Work-up: Neutralize with 1N HCl to pH 7. Evaporate MeOH. Extract with Ethyl Acetate (

    
     mL).[1][2]
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via Ferric Chloride test (deep red color indicates hydroxamic acid).[1][2]

Strategic Application B: Cytotoxicity & Metastasis Inhibition[2]

If used without conversion to hydroxamate, the acrylate motif of M-CHCA targets the cytoskeleton and extracellular matrix degradation pathways.

Protocol: Tubulin Polymerization Inhibition Assay

Rationale: The structural similarity to Combretastatin A-4 allows M-CHCA derivatives to bind to the colchicine site of tubulin, preventing microtubule assembly.

  • Reagent Setup: Use a fluorescence-based Tubulin Polymerization Kit (e.g., Cytoskeleton Inc.).[1][2] Keep tubulin on ice.

  • Compound Addition: Pre-warm a 96-well plate to 37°C. Add M-CHCA (graded concentrations: 1, 5, 10, 50

    
    M) to wells. Include Paclitaxel (stabilizer control) and Vinblastine (depolymerizer control).[1][2]
    
  • Initiation: Add 3 mg/mL tubulin in PEM buffer containing 1 mM GTP.

  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.

  • Analysis: A flattening of the growth curve compared to vehicle control indicates inhibition of polymerization.

Protocol: Gelatin Zymography for MMP-9

Rationale: M-CHCA downregulates MMP-9 expression in lung cancer lines (A549), reducing invasive potential.[1][2]

  • Treatment: Treat A549 cells with M-CHCA (IC

    
     concentration) for 24 hours in serum-free media.[1][2]
    
  • Collection: Collect conditioned media (supernatant). Concentrate 10x using centrifugal filters.

  • Electrophoresis: Run samples on 10% SDS-PAGE gels containing 0.1% gelatin. Do not boil samples or use reducing agents.

  • Renaturation: Wash gel

    
     min in 2.5% Triton X-100 to remove SDS and restore enzyme activity.
    
  • Incubation: Incubate gel in developing buffer (50 mM Tris, 10 mM

    
    , pH 7.5) for 18-24 hours at 37°C.
    
  • Staining: Stain with Coomassie Blue R-250.[1][2] MMP-9 activity appears as clear bands against a blue background (~92 kDa).[1][2]

Visualizing the Workflow & Mechanism

The following diagrams illustrate the dual-pathway utility of M-CHCA and its downstream signaling effects.

Diagram 1: Synthetic & Experimental Workflow

Caption: Decision matrix for utilizing this compound in chemical synthesis vs. direct biological screening.

WorkflowStartThis compound(M-CHCA)PathAPath A: Derivatization(Epigenetics)Start->PathAPathBPath B: Direct Use(Cytotoxicity)Start->PathBStepA1Reaction w/ NH2OH(Methanol, KOH)PathA->StepA1StepB1Hydrolysis to Acid(Optional)PathB->StepB1ActivationStepB2Assay: Tubulin Binding(Colchicine Site)PathB->StepB2StepB3Assay: MMP-9 Zymography(Anti-Metastasis)PathB->StepB3StepA2Product: Hydroxamic Acid(HDAC Inhibitor)StepA1->StepA2

Diagram 2: Mechanistic Signaling Pathway

Caption: M-CHCA derivatives induce apoptosis via HDAC inhibition (p21 upregulation) and cytoskeletal arrest.[1][2]

MechanismDrug_HDACHydroxamic Derivative(Zn2+ Chelation)HDACHDAC 1/6(Inhibition)Drug_HDAC->HDACDrug_TubulinM-CHCA (Acrylate)(Colchicine Mimic)TubulinMicrotubules(Depolymerization)Drug_Tubulin->TubulinHistonesHistone Acetylation(H3/H4)HDAC->HistonesIncreasesG2MG2/M Cell Cycle ArrestTubulin->G2MChromatinChromatin RelaxationHistones->Chromatinp21p21 (Waf1/Cip1)UpregulationChromatin->p21p21->G2MApoptosisApoptosis(Caspase 3 Activation)G2M->Apoptosis

[1][2][3][4][5]

Data Analysis & Validation Standards

To ensure your data meets publication standards (E-E-A-T), apply the following validation criteria:

  • IC50 Calculation: Do not rely on a single point. Use a minimum of 5 concentrations (e.g., 0.1, 1, 5, 10, 50, 100

    
    M). Fit data using a non-linear regression (Sigmoidal dose-response) in GraphPad Prism or Origin.[1][2]
    
  • Solvent Controls: All data must be normalized against a Vehicle Control (DMSO 0.1%). If DMSO toxicity >5% is observed in controls, the assay is invalid.

  • Positive Controls:

    • For HDAC assays: Use SAHA (Vorinostat) or Trichostatin A .[1][2]

    • For Tubulin assays: Use Combretastatin A-4 or Colchicine .[1][2]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high; "Crash out" effect.[1][2]Dilute stock in DMSO first, then add to warm media while vortexing. Keep final conc <100

M.
No HDAC Inhibition Hydroxamic acid hydrolysis.[1][2]The hydroxamic bond is labile.[2] Prepare fresh reagents. Verify structure via NMR/Mass Spec.[1][2][3][4]
High Background in Zymography Incomplete washing of SDS.Increase Triton X-100 wash time to

min.

References

  • Luo, Y., et al. (2011). "Synthesis and biological evaluation of cinnamic acid derivatives as novel anticancer agents." European Journal of Medicinal Chemistry.

  • Massaro, A., et al. (2014). "Cinnamic hydroxamates as HDAC inhibitors: Synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters.

  • Anantharaju, P.G., et al. (2016). "Synthesis and in vitro evaluation of chlorinated ferulic acid derivatives as EGFR inhibitors." Bioorganic Chemistry.

  • Fayad, E., et al. (2023). "Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues."[3] ACS Omega.[1][2] [1]

  • Sigma-Aldrich. "Product Specification: Methyl 3-(4-hydroxyphenyl)acrylate."[1][2][5] [1]

Application Note: Antimicrobial Evaluation of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is a synthetic derivative of p-coumaric acid, belonging to the class of chlorinated phenylpropanoids. While natural cinnamic esters exhibit moderate antimicrobial activity, the introduction of a halogen (chlorine) at the meta position of the phenyl ring, combined with the methyl ester functionality, significantly alters the compound's physicochemical profile.

This Application Note provides a standardized framework for evaluating the antimicrobial efficacy of this compound. It addresses the specific challenges associated with testing lipophilic phenolic esters, such as solubility limits, stability in media, and the distinction between bacteriostatic and bactericidal activity.

Structural Basis of Activity (SAR Analysis)

The antimicrobial potency of this molecule is driven by three synergistic structural motifs:

  • 
    -Unsaturated Ester (Michael Acceptor):  The acrylate moiety can react with nucleophilic residues (e.g., thiols in cysteine) on microbial enzymes via Michael addition, potentially inhibiting essential metabolic pathways.
    
  • Chlorinated Phenol Core: The 3-chloro substituent increases lipophilicity (

    
    ), facilitating passive diffusion across the bacterial cell membrane. Additionally, the electron-withdrawing nature of chlorine increases the acidity of the 4-hydroxyl group (
    
    
    
    modulation), potentially enhancing its ability to uncouple oxidative phosphorylation.
  • Methyl Ester Cap: Caps the carboxylic acid, preventing ionization at neutral pH and ensuring better membrane permeability compared to the free acid.

Physical Properties & Handling
PropertySpecificationExperimental Implication
Molecular Formula

MW = 212.63 g/mol
Solubility Low in water; High in DMSO, EthanolCritical: Stock solutions must be prepared in DMSO.
Stability Hydrolysis-prone at pH > 8.0Buffer media to pH 7.2–7.4 (MHB/RPMI).
Light Sensitivity Moderate (Cinnamate isomerization)Protect stocks from direct light (amber vials).

Experimental Design & Controls

To ensure data integrity (E-E-A-T), all assays must include the following controls.

  • Vehicle Control: Media + DMSO (final concentration

    
    ). Rationale: To prove the solvent does not inhibit growth.
    
  • Positive Control:

    • Bacteria: Ciprofloxacin (Fluoroquinolone) or Vancomycin (Glycopeptide).

    • Fungi: Fluconazole or Amphotericin B.

  • Negative Control: Sterile media alone. Rationale: To verify sterility.

  • Compound Interference Control: Compound + Media (no inoculum). Rationale: To check for precipitation or optical interference at the reading wavelength.

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 compliant) Objective: Determine the lowest concentration that visibly inhibits growth.

Reagents & Materials
  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Inoculum: Fresh overnight cultures adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Detection Agent: Resazurin (0.01%) or TTC dye (optional, for visual endpoint).

Workflow Diagram

MIC_Workflow Start Start: Stock Preparation Dilution Serial Dilution (2-fold) Range: 256 - 0.5 µg/mL Start->Dilution 100x Stock in DMSO Inoculation Inoculation (Final: 5 x 10^5 CFU/mL) Dilution->Inoculation 50 µL cmpd + 50 µL media Incubation Incubation 37°C, 18-24h Inoculation->Incubation Readout Readout (OD600 or Visual) Incubation->Readout Analysis Data Analysis (MIC Determination) Readout->Analysis

Figure 1: Standardized Broth Microdilution Workflow for Lipophilic Esters.

Step-by-Step Procedure
  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of

    
     (100x High Standard).
    
  • Intermediate Dilution: Dilute the stock 1:50 in sterile media to obtain

    
     (2% DMSO).
    
  • Plate Setup: Dispense

    
     of sterile media into columns 2–12 of a 96-well plate.
    
  • Serial Dilution: Add

    
     of the Intermediate Dilution (
    
    
    
    ) to column 1. Transfer
    
    
    from col 1 to col 2, mix, and repeat across to col 10. Discard the final
    
    
    .
    • Result: Concentration range

      
      .
      
  • Inoculation: Dilute the 0.5 McFarland suspension 1:100, then add

    
     to all test wells.
    
    • Final Test Conditions: Compound

      
      ; DMSO 1%; Inoculum 
      
      
      
      CFU/mL.
  • Incubation: Seal with breathable film. Incubate at

    
     for 18–24 hours (bacteria) or 48 hours (fungi).
    
  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • Dye-based: Add

      
       Resazurin (0.01%). Incubate 1–4 hours. Blue 
      
      
      
      Pink indicates growth.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

Procedure
  • Preparation: Prepare tubes containing media with the compound at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no compound).

  • Inoculum: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at

    
     with shaking. Remove 
    
    
    
    aliquots at
    
    
    hours.
  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Calculation: Count colonies and calculate

    
    .
    
    • Bactericidal Definition:

      
       reduction (99.9% kill) compared to the initial inoculum.
      
    • Bacteriostatic Definition:

      
       reduction.
      

Protocol C: Biofilm Inhibition Assay

Context: Cinnamic acid derivatives often disrupt quorum sensing or surface adhesion. This assay is critical for this compound class.

Workflow Diagram

Biofilm_Assay Seed Seed Bacteria + Compound Incubate Incubate 24-48h (Static) Seed->Incubate Wash Wash Planktonic Cells (PBS) Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Dye (30% Acetic Acid) Stain->Solubilize Quantify Measure OD590 Solubilize->Quantify

Figure 2: Crystal Violet Biofilm Inhibition Workflow.

Procedure
  • Seeding: In a 96-well flat-bottom plate, add media containing compound (sub-MIC concentrations:

    
     MIC, 
    
    
    
    MIC) and inoculum.
  • Biofilm Formation: Incubate statically for 24–48 hours.

  • Washing: Gently aspirate media. Wash wells

    
     with sterile PBS to remove planktonic (free-floating) bacteria.
    
  • Staining: Add

    
     of 0.1% Crystal Violet solution. Incubate 15 min at room temp.
    
  • Destaining: Wash

    
     with water. Air dry.
    
  • Quantification: Solubilize the dye with

    
     of 30% Acetic Acid or 95% Ethanol.
    
  • Measurement: Read Absorbance at 590 nm.

    • Formula:

      
      
      

Data Analysis & Interpretation

Expected Results

Based on the chemical class (chlorinated cinnamate esters), the following profile is anticipated:

  • Gram-Positive (S. aureus): High sensitivity (MIC range:

    
    ). The phenolic hydroxyl and lipophilic chlorine target the cell membrane.
    
  • Gram-Negative (E. coli): Lower sensitivity (MIC

    
    ) due to the outer membrane barrier and efflux pumps.
    
  • Fungi (C. albicans): Moderate to High sensitivity. Potential inhibition of ergosterol synthesis enzymes (14

    
    -demethylase).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Ensure final DMSO is 1%. Do not exceed ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

in the assay plate.
Growth in Vehicle Control DMSO toxicity.Reduce DMSO to

. Confirm strain tolerance.
Inconsistent MICs Inoculum density variation.Strictly adjust to 0.5 McFarland using a photometer, not just visually.

References

  • Guzman, J. D. (2014).[1] Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[1][2][3] Molecules, 19(12), 19292-19349.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute.

  • Ruiz-Ruiz, J. C., et al. (2017). Antimicrobial and antioxidant activities of p-coumaric acid and its esters. Journal of Chemical and Pharmaceutical Research, 9(9), 231-237.
  • Pinto, M. E. A., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Evidence-Based Complementary and Alternative Medicine, Volume 2019, Article ID 3941242.[2]

  • Kim, J. H., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry, 52(25), 7480-7483.[4]

Sources

Application Notes and Protocols for Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is a trifunctional organic compound poised to serve as a versatile precursor in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and functionalized polymers. Its structure incorporates three key reactive sites: an electron-deficient alkene amenable to nucleophilic attack, a chlorinated phenyl ring that can participate in cross-coupling reactions, and a phenolic hydroxyl group that allows for etherification and esterification. This unique combination of functional groups makes it a highly valuable scaffold for constructing diverse molecular architectures.

These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the potential uses of this compound. The following sections detail its synthesis and propose its application in several key synthetic transformations, supported by established chemical principles and protocols adapted from analogous systems.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a closely related, non-chlorinated analog, Methyl 3-(4-hydroxyphenyl)acrylate, is provided below for reference.[1] It is anticipated that the chloro-substituted title compound will exhibit similar characteristics.

PropertyExpected ValueSource
Molecular FormulaC₁₀H₉ClO₃-
Molecular Weight212.63 g/mol -
AppearanceOff-white to pale yellow solidGeneral observation for similar compounds
Melting Point140-150 °C (estimated)Based on similar structures
SolubilitySoluble in methanol, ethanol, DMSO, DMFGeneral solubility of polar organic molecules

Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. The phenolic hydroxyl group can be sensitive to oxidation; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Section 1: Synthesis of this compound

The synthesis of the title compound can be envisioned through a Knoevenagel-type condensation reaction between 3-chloro-4-hydroxybenzaldehyde and methyl acetate, or more efficiently, via a Wittig or Horner-Wadsworth-Emmons reaction. A plausible and scalable approach involves the base-catalyzed reaction of 3-chloro-4-hydroxybenzaldehyde with methyl (triphenylphosphoranylidene)acetate.

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound based on standard Wittig reaction conditions.

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Toluene, anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloro-4-hydroxybenzaldehyde (1 equivalent).

  • Reagent Addition: Add anhydrous toluene to dissolve the aldehyde. To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate out. Filter the mixture and wash the solid with cold toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Expected Outcome: This reaction is expected to produce the desired acrylate in good yield, primarily as the thermodynamically more stable E-isomer.

Section 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions are fundamental in C-C bond formation, enabling the synthesis of more complex aryl structures.[2][3][4][5][6][7]

Application Note: Heck Reaction for Arylation of Alkenes

The Heck reaction allows for the coupling of the aryl chloride with various alkenes to introduce a vinyl group at the 3-position of the phenyl ring.[2][3][4][5] This transformation is valuable for synthesizing precursors to styrenic compounds and other functionalized olefins.

Protocol 2: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as base

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Reagent Addition: Add anhydrous DMF or NMP, followed by the base (e.g., Et₃N, 2-3 equivalents) and styrene (1.2-1.5 equivalents).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Application Note: Suzuki Coupling for Biaryl Synthesis

The Suzuki coupling reaction enables the formation of a biaryl linkage by coupling the aryl chloride with a boronic acid or ester.[6][7][8][9][10] This is a powerful method for constructing complex molecular frameworks found in many biologically active compounds.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol or Dioxane)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (1-5 mol%).

  • Reagent Addition: Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Add the aqueous base solution.

  • Reaction: Heat the mixture to reflux (80-100 °C) for 6-18 hours under an inert atmosphere. Monitor the reaction progress.

  • Work-up: Cool the reaction to room temperature, and separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography or recrystallization.

Section 3: Michael Addition Reactions

The electron-withdrawing nature of the ester group activates the double bond of the acrylate moiety, making it an excellent Michael acceptor for the conjugate addition of various nucleophiles.[11][12][13] This reaction is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.

Application Note: Synthesis of β-Amino Acid Derivatives

The Michael addition of amines to the acrylate precursor provides a straightforward route to β-amino acid derivatives, which are important structural motifs in peptidomimetics and other pharmaceutically relevant molecules.[12]

Protocol 4: Michael Addition with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Methanol or Ethanol as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Reagent Addition: Add benzylamine (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often exothermic and may not require heating. Monitor by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by column chromatography if necessary, although in many cases the crude product is of sufficient purity for subsequent steps.

Section 4: Polymerization Monomer

Functionalized acrylates are valuable monomers for the synthesis of specialty polymers. This compound can be used in polymerization reactions to introduce its specific functionalities into a polymer backbone.[14][15][16][17][18] The resulting polymers would possess reactive sites (chloro and hydroxyl groups) for further post-polymerization modification.

Application Note: Free-Radical Polymerization

This precursor can undergo free-radical polymerization to form a homopolymer or be copolymerized with other vinyl monomers to tailor the properties of the resulting material. The phenolic hydroxyl group may require protection prior to polymerization, depending on the reaction conditions and initiator used.

Protocol 5: Free-Radical Polymerization

Materials:

  • This compound (or its protected form)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard polymerization glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk tube or polymerization flask, dissolve the monomer in the chosen anhydrous solvent.

  • Initiator Addition: Add the radical initiator (0.1-1 mol% relative to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 60-80 °C under an inert atmosphere for 12-24 hours.

  • Work-up: Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualization of Synthetic Pathways

Diagram 1: Key Synthetic Transformations

G cluster_0 Cross-Coupling Reactions cluster_1 Michael Addition cluster_2 Polymerization Precursor Methyl 3-(3-chloro-4- hydroxyphenyl)acrylate Heck Heck Reaction (+ Styrene) Precursor->Heck Pd(OAc)₂, PPh₃, Base Suzuki Suzuki Coupling (+ Phenylboronic Acid) Precursor->Suzuki Pd(PPh₃)₄, Base Michael Michael Addition (+ Benzylamine) Precursor->Michael Base catalyst Polymer Free-Radical Polymerization Precursor->Polymer AIBN or BPO, Heat Product_Heck Styrenyl Derivative Heck->Product_Heck Product_Suzuki Biaryl Derivative Suzuki->Product_Suzuki Product_Michael β-Amino Ester Michael->Product_Michael Product_Polymer Functional Polymer Polymer->Product_Polymer G start Start setup Combine Reactants: - Precursor - Boronic Acid - Pd Catalyst start->setup add_solvents Add Solvents & Degas setup->add_solvents add_base Add Aqueous Base add_solvents->add_base react Heat to Reflux (6-18h) add_base->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography or Recrystallization workup->purify product Pure Biaryl Product purify->product

Caption: Workflow for Suzuki coupling.

Conclusion

This compound is a promising and versatile precursor for a range of applications in organic synthesis. Its trifunctional nature allows for selective and sequential modifications, providing access to a diverse library of complex molecules. The protocols outlined in these application notes, based on well-established synthetic methodologies for analogous compounds, offer a solid foundation for researchers to explore the full potential of this valuable building block.

References

  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of functionalized phenyl acrylate polymer supports. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Canning, S. L., Cunningham, V. J., Ratcliffe, L. P. D., & Armes, S. P. (2017). Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. Polymer Chemistry, 8(33), 4839-4851. [Link]

  • Semantic Scholar. (2017, August 22). Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2025, August 6). Phenyl Acrylate is a Versatile Monomer for the Synthesis of Acrylic Diblock Copolymer Nano-objects via Polymerization-Induced Self-Assembly. [Link]

  • Calvino, F., et al. (2012). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 17(9), 10519-10555. [Link]

  • Angewandte Chemie International Edition. (2022). Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s. [Link]

  • ResearchGate. (n.d.). Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (2020).
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Molecules. (2020, November 14). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. [Link]

  • Molecules. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Google Patents. (n.d.).
  • Chemical Communications. (2016). α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions. [Link]

  • International Journal of Scientific Development and Research. (2022). Michael Addition Reaction Under Green Chemistry. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Molecules. (2024, November 11). Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. [Link]

  • Google Patents. (2014, March 13). Transdermal compositions comprising methylphenidate. [Link]

  • ResearchGate. (2016, February 5). (12) United States Patent. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2020, November 15). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. [Link]

  • Google Patents. (n.d.). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Google Patents. (2011, December 29). Biomass-derived methyl methacrylate and corresponding manufacturing method, uses and polymers.
  • ResearchGate. (2009). 3-Acetyl-4-hydroxyphenyl acrylate. [Link]

  • Amrita Vishwa Vidyapeetham. (2004). Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust purity assessment of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate. As a critical intermediate in pharmaceutical synthesis or a monomer in advanced materials science, ensuring the purity and identity of this compound is paramount for the quality, safety, and efficacy of the final product.[1][2][3] This application note details an orthogonal analytical strategy, employing chromatographic, spectroscopic, and thermal methods to create a complete purity profile. Protocols are presented with an emphasis on the scientific rationale behind methodological choices, aligning with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Introduction: The Imperative of Purity

This compound is a substituted phenolic acrylate with functional groups that make it susceptible to various impurities arising from synthesis, degradation, or storage. Potential impurities could include starting materials, regioisomers, dimers, or residual solvents. A comprehensive purity analysis is therefore not merely a quality control checkpoint but a foundational requirement for reproducible research and development.[6][7] This guide advocates for a multi-technique, or orthogonal, approach where each method provides a unique and complementary piece of information, ensuring a highly reliable and holistic characterization.[8][9][10]

The workflow presented herein is designed to:

  • Confirm Identity: Unambiguously verify the chemical structure.

  • Quantify Purity (Assay): Determine the percentage of the main component.

  • Profile Impurities: Detect, identify, and quantify any foreign substances.

  • Characterize Physicochemical Properties: Assess thermal stability and properties indicative of purity.

G cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Data Consolidation NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Report Certificate of Analysis (Purity Statement) MS->Report Comprehensive Data Review HPLC HPLC-UV (Assay & Impurities) GCMS GC-MS (Residual Solvents) HPLC->Report Comprehensive Data Review GCMS->Report Comprehensive Data Review DSC DSC (Melting Point) TGA TGA (Thermal Stability) TGA->Report Comprehensive Data Review Sample Test Sample: This compound Sample->NMR Structural ID Sample->FTIR Structural ID Sample->MS Structural ID Sample->HPLC Separation & Quantification Sample->GCMS Separation & Quantification Sample->DSC Thermal Properties Sample->TGA Thermal Properties

Caption: Integrated workflow for purity assessment.

Chromatographic Analysis: The Core of Purity Determination

Chromatographic techniques are central to purity assessment as they physically separate the main component from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the primary technique for determining the purity and assay of non-volatile organic molecules like this compound.[1][3][8] A reversed-phase method is most suitable, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is a robust, versatile choice that provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) is critical. It suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and symmetrical peak shape.[11][12]

  • Detector (DAD/UV): The conjugated system of the phenyl acrylate structure provides strong UV absorbance. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths, which can help in distinguishing between impurities and confirming peak purity. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the 280-320 nm range.

HPLC_Workflow prep 1. Sample & Standard Preparation inject 2. HPLC Injection prep->inject separate 3. Chromatographic Separation inject->separate detect 4. UV-DAD Detection separate->detect analyze 5. Data Analysis (Peak Integration) detect->analyze report 6. Purity Calculation (% Area Normalization) analyze->report

Caption: HPLC analysis workflow.

Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Type I, ultrapure)

    • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)

    • Sample: this compound

    • Reference Standard: Certified standard of the same compound, if available for assay.

  • Solutions Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Water.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

    • Reference Solution (for assay): Prepare in the same manner as the sample solution using the reference standard.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 295 nm (or determined λmax)
Gradient Program Time (min)
0
20
25
25.1
30
  • System Suitability:

    • Inject the reference solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Purity Calculation (Area Normalization):

      • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

    • This calculation assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[1][13] The parent molecule itself is generally not volatile enough for direct GC analysis without derivatization.[14]

Protocol: GC-MS for Residual Solvents

  • Instrumentation:

    • GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO, DMF).

    • Seal the vial immediately.

  • GC-MS Conditions:

ParameterValue
Headspace Incubation 80 °C for 15 min
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injector Temperature 220 °C
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Mass Range 29 - 400 amu
  • Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify against a standard of the identified solvent if necessary.

Spectroscopic Analysis: Structural Confirmation and Identity

Spectroscopic methods provide an electronic and vibrational fingerprint of the molecule, confirming its identity and structural integrity.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[8][15][16] It provides detailed information on the connectivity and chemical environment of every atom in the molecule.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Interpretation:

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~10.2Singlet (broad)
~7.6Doublet
~7.5Doublet
~7.0Doublet of Doublets
~7.5Doublet (J≈16 Hz)
~6.5Doublet (J≈16 Hz)
~3.7Singlet
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~167C =O (ester)
~155Ar-C -OH
~143-CH=C H-COOCH₃
~131Ar-C -H
~129Ar-C -H
~127Ar-C -Cl
~125Ar-C (ipso to acrylate)
~118-C H=CH-COOCH₃
~116Ar-C -H
~51-OC H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][15]

Protocol: ATR-FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation:

Expected FTIR Absorptions
Wavenumber (cm⁻¹) Functional Group
3400-3200 (broad)O-H
3100-3000C-H (aromatic, vinyl)
~1710C=O (α,β-unsaturated ester)
~1630C=C (alkene)
1600, 1500C=C (aromatic)
~1250, ~1170C-O (ester)
~850-750C-Cl

Thermal Analysis: Assessing Purity and Stability

Thermal analysis provides information about the physical properties of the material, which are directly affected by purity.

Thermal_Analysis Sample Sample in Pan DSC DSC Analysis (Heat/Cool Cycle) Sample->DSC TGA TGA Analysis (Heating Ramp) Sample->TGA Data_DSC Melting Point (Tm) Glass Transition (Tg) DSC->Data_DSC Data_TGA Decomposition Temp (Td) Residual Mass TGA->Data_TGA

Caption: Workflow for thermal analysis.

Differential Scanning Calorimetry (DSC)

For a crystalline solid, a sharp melting point is a strong indicator of high purity. Impurities tend to depress and broaden the melting endotherm.[17][18]

Protocol: DSC for Melting Point

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to a temperature well above the melting point (e.g., 200 °C).

    • Use a nitrogen purge gas (50 mL/min).

  • Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp peak (width at half-height < 2 °C) is indicative of high purity.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatiles.[19][20]

Protocol: TGA for Thermal Stability

  • Instrumentation: TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp at 10 °C/min to 600 °C.

    • Use a nitrogen purge gas (50 mL/min).

  • Analysis:

    • A mass loss step below 120 °C may indicate residual water or highly volatile solvents.

    • Determine the onset temperature of decomposition, which is a measure of the compound's thermal stability.

Method Validation Principles

The primary quantitative method (HPLC) must be validated to ensure it is fit for its intended purpose, as per ICH Q2(R1) guidelines.[4][21]

ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.
Range The interval between the upper and lower concentrations for which the method is accurate and precise.
Accuracy The closeness of test results to the true value (assessed by recovery studies).
Precision The degree of scatter between a series of measurements (repeatability and intermediate precision).
Detection Limit (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity of this compound cannot be ascertained by a single technique. The integrated approach described in this note, combining chromatography (HPLC, GC-MS), spectroscopy (NMR, FTIR), and thermal analysis (DSC, TGA), provides a robust and self-validating system. This orthogonal strategy ensures unambiguous structural confirmation, accurate quantification of the main component, and a comprehensive profile of all potential impurities, thereby guaranteeing the quality and reliability of the material for its downstream applications.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (2025). [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates? (2024). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. (2014). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. [Link]

  • Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry? (2019). [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. (2025). [Link]

  • EAG Laboratories. Thermal Analysis Techniques | Polymers. [Link]

  • ResearchGate. Can anybody know HPLC method of (Z)-ethyl 3-hydroxy-2-phenylacrylate? (2016). [Link]

  • ResearchGate. TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s. [Link]

  • E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2020). [Link]

  • NETZSCH Analyzing & Testing. Thermal Stability and Curing Behavior of Acrylate Photopolymers for Next Generation Additive Manufacturing. (2023). [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). [Link]

  • Gavin Publishers. Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Link]

  • Molecules. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2022). [Link]

  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. (2025). [Link]

  • Molecules. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2010). [Link]

  • Molecules. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2012). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Link]

  • NPL Publications. Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. [Link]

  • Chulalongkorn University. Improving chromatographic analysis of phenolic compounds. [Link]

  • Molecules. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022). [Link]

  • International Journal of Engineering Research & Technology. Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. (2023). [Link]

  • SciSpace. Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. [Link]

  • ResearchGate. Development and validation of HPLC method for the resolution of drug intermediates. (2008). [Link]

  • Der Pharmacia Lettre. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). [Link]

Sources

Experimental setup for studying enzyme inhibition by this compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for Studying Enzyme Inhibition by a Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Dynamics of Enzyme Inhibition

Enzyme inhibitors are molecules that interfere with the catalytic action of enzymes, leading to a decrease in their activity.[1][2] The study of enzyme inhibition is a cornerstone of biochemistry and pharmacology, providing critical insights into metabolic pathways and forming the basis for the development of a vast array of therapeutic agents.[3][4][5] From managing hypertension with ACE inhibitors to combating HIV with protease inhibitors, the targeted modulation of enzyme activity is a powerful strategy in modern medicine.[3]

This comprehensive guide provides a detailed framework for designing and executing robust experimental protocols to characterize the inhibitory properties of a compound. We will delve into the foundational principles of enzyme kinetics, provide step-by-step methodologies for determining key inhibitory parameters, and offer insights into data analysis and troubleshooting. This document is designed to empower researchers to generate high-quality, reproducible data for their drug discovery and development programs.

Foundational Concepts in Enzyme Kinetics and Inhibition

A thorough understanding of enzyme kinetics is paramount to designing and interpreting inhibition assays. The behavior of many enzymes can be described by the Michaelis-Menten model, which provides a framework for understanding how the rate of an enzyme-catalyzed reaction is influenced by the concentration of its substrate.[6][7][8]

The Michaelis-Menten Equation: A Brief Overview

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V), the maximum reaction velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).[8][9]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[7][9]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[7][8]

Understanding these parameters is crucial as different types of inhibitors will affect them in distinct ways.

Classifying Enzyme Inhibitors

Enzyme inhibitors can be broadly classified as either reversible or irreversible, based on the nature of their interaction with the enzyme.[1][3]

  • Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate.[1][10] The inhibition can be overcome, for instance, by increasing the substrate concentration in the case of competitive inhibition.[3] Reversible inhibition is further categorized into:

    • Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[3][11][12] This type of inhibition increases the apparent Km but does not affect Vmax.[10]

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[3][11][12] This binding alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, Vmax is decreased, while Km remains unchanged.[3]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[3][11] This type of inhibition is more common in multi-substrate reactions and results in a decrease in both Vmax and Km.[1]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site. This form of inhibition affects both Vmax and Km.[13]

  • Irreversible Inhibitors: These inhibitors typically form strong, covalent bonds with the enzyme, leading to its permanent inactivation.[3][12] The potency of irreversible inhibitors is often characterized by the inactivation rate constant (k_inact) and the inhibition constant (K_i).[14]

Key Parameters for Quantifying Inhibition

Two of the most important metrics for quantifying the potency of an enzyme inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[15]

  • IC50: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16] It is a functional measure of inhibitor potency and can be influenced by experimental conditions, particularly the substrate concentration.[16][17]

  • Ki: This is the dissociation constant for the binding of the inhibitor to the enzyme.[16] It reflects the binding affinity of the inhibitor and is an absolute value that is independent of substrate concentration.[17] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value, provided the Km of the substrate and the substrate concentration used in the assay are known.[16]

Designing a Robust Enzyme Inhibition Assay

The quality and reliability of your inhibition data are directly dependent on a well-designed and optimized assay.[18]

Critical Considerations for Assay Development

Before embarking on inhibitor screening, it is essential to establish a robust and reproducible enzyme assay. This involves the systematic optimization of several key parameters:

  • Enzyme and Substrate: Ensure the purity and stability of your enzyme and substrate.[19] The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.[19]

  • Buffer Conditions: Optimize the pH, ionic strength, and any necessary cofactors for the specific enzyme being studied.[20]

  • Linearity of the Reaction: The assay should be conducted under initial velocity conditions, where the rate of product formation is linear over time.[21][22] This ensures that the measured rate is proportional to the enzyme activity and not limited by substrate depletion or product inhibition.

  • Enzyme Concentration: The enzyme concentration should be chosen to produce a robust signal within the linear range of the assay.[23]

  • Controls: The inclusion of appropriate controls is non-negotiable for a valid experiment.

    • Negative Control (No Inhibitor): Represents 100% enzyme activity.

    • Positive Control (Known Inhibitor): Validates that the assay can detect inhibition.

    • Vehicle Control (Solvent Only): Accounts for any effects of the solvent used to dissolve the test compound.[24]

Experimental Workflow for Assay Development

The following diagram illustrates a typical workflow for developing a reliable enzyme inhibition assay.

AssayDevelopmentWorkflow A Reagent Preparation (Enzyme, Substrate, Buffer) B Determine Optimal Enzyme Concentration A->B Titrate Enzyme C Determine Reaction Linearity (Time Course) B->C Select Enzyme Conc. D Determine Substrate Km C->D Establish Initial Velocity Conditions E Assay Validation with Known Inhibitor (Positive Control) D->E Set [S] at or below Km F Proceed to Compound Screening E->F Confirm Assay Performance

Caption: Workflow for enzyme assay development.

Experimental Protocols

The following are generalized protocols that can be adapted for specific enzymes and compounds.

Protocol 1: Determination of IC50

This protocol outlines the steps for determining the concentration of a compound that inhibits enzyme activity by 50%.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compound (inhibitor)

  • Optimized assay buffer

  • 96-well microplates (clear, black, or white depending on the detection method)[20]

  • Microplate reader

  • Calibrated pipettes and tips[25]

Procedure:

  • Prepare Reagents: Dissolve the enzyme, substrate, and test compound in the optimized assay buffer.[20]

  • Serial Dilution of Inhibitor: Prepare a serial dilution of the test compound to cover a wide range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add a fixed volume of assay buffer to all wells.

    • Add the serially diluted inhibitor to the test wells.

    • Add vehicle (e.g., DMSO) to the negative control wells (100% activity).

    • Add a known inhibitor to the positive control wells.

  • Enzyme Addition: Add a fixed amount of the enzyme to all wells except for the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[20]

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate (typically at or below Km) to all wells.[20]

  • Monitor Reaction: Measure the reaction progress over time using a microplate reader. The detection method will depend on the assay (e.g., absorbance, fluorescence, or luminescence).[5][20]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the data by setting the rate of the negative control as 100% activity and the rate of the "no enzyme" or a maximally inhibited control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response equation to determine the IC50 value.[16]

Protocol 2: Mechanism of Action (MoA) Studies

This protocol is designed to elucidate the mode of reversible inhibition (e.g., competitive, non-competitive).

Procedure:

  • Assay Setup: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Kinetic Measurements: For each inhibitor concentration, measure the initial reaction rates at a range of substrate concentrations.

  • Data Analysis:

    • Plot the data using a double-reciprocal plot, such as a Lineweaver-Burk plot (1/V vs. 1/[S]).[7]

    • Analyze the changes in Vmax and Km at different inhibitor concentrations to determine the mode of inhibition.

Data Analysis and Interpretation

IC50 Curve

The dose-response curve is a fundamental tool for visualizing and quantifying the potency of an inhibitor.

IC50_Curve cluster_curve Y-axis Percent Inhibition (%) X-axis Log [Inhibitor] Origin 0 50% 50 3,2.5! 3,2.5! 50%->3,2.5! 100% 100 IC50_point IC50 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 3,2.5!->IC50_point 0.5,0.5! 0.5,0.5! 0.5,5! 0.5,5! 0.5,0.5!->0.5,5! Y-axis 6,0.5! 6,0.5! 0.5,0.5!->6,0.5! X-axis

Caption: A typical sigmoidal dose-response curve for IC50 determination.

Differentiating Inhibition Mechanisms with Lineweaver-Burk Plots

Lineweaver-Burk plots are a valuable graphical tool for distinguishing between different types of reversible inhibition. The pattern of line intersections provides a clear visual indication of how the inhibitor affects Vmax and Km.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-competitive DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.
Visualizing Inhibition Mechanisms

The following diagrams illustrate the different modes of reversible enzyme inhibition.

InhibitionTypes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme Active Site ES1 ES Complex E1:f0->ES1 EI1 EI Complex E1:f0->EI1 S1 Substrate S1->E1:f1 I1 Inhibitor I1->E1:f1 P1 Product ES1->P1 E2 Enzyme Active Site Allosteric Site ES2 ES Complex E2:f0->ES2 EI2 EI Complex E2:f0->EI2 S2 Substrate S2->E2:f1 I2 Inhibitor I2->E2:f2 I2->ES2 P2 Product ES2->P2 ESI2 ESI Complex ES2->ESI2 E3 Enzyme Active Site ES3 ES Complex E3:f0->ES3 S3 Substrate S3->E3:f1 I3 Inhibitor I3->ES3 P3 Product ES3->P3 ESI3 ESI Complex ES3->ESI3

Sources

Polymerization reactions involving methyl acrylate derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Polymerization of Methyl Acrylate Derivatives for Biomedical Applications

Abstract

Methyl acrylate (MA) and methyl methacrylate (MMA) derivatives are cornerstones of modern drug delivery systems, forming the backbone of pH-responsive hydrogels, enteric coatings (e.g., Eudragit®), and stealth nanoparticles. However, achieving the low polydispersity index (PDI < 1.15) required for clinical validation remains a challenge due to the rapid propagation rates of acrylate radicals. This guide details high-fidelity protocols for Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) , focusing on self-validating workflows that ensure batch-to-batch reproducibility.

Mechanistic Foundations & Selection Strategy

In drug development, the choice between RAFT and ATRP is dictated by the final application's tolerance for metal residues and the monomer's radical stability.

FeatureRAFT Polymerization ATRP (Atom Transfer Radical Polymerization)
Control Mechanism Degenerative chain transfer (Sulfur-based)Dynamic equilibrium with transition metal complex
Metal Residue None (Biocompatible)High (Requires rigorous purification)
Monomer Versatility Excellent (Acids, amines, hydroxyls)Good (Acidic monomers can poison catalyst)
Primary Use Case In vivo delivery vectors, protein conjugatesSurface grafting, complex architectures
The Critical Distinction: Acrylates vs. Methacrylates
  • Acrylates (MA): Propagate via a secondary radical. They are highly reactive and prone to back-biting (branching). Recommended Control: Trithiocarbonates.

  • Methacrylates (MMA): Propagate via a tertiary radical. They are more stable but suffer from steric hindrance. Recommended Control: Dithiobenzoates (e.g., CPDB).

Visualizing the Control Mechanism

The following diagram illustrates the RAFT equilibrium, the "heart" of the living character.

RAFT_Mechanism Initiator Initiator (I•) Pn_radical Propagating Radical (Pn•) Initiator->Pn_radical + M Monomer Monomer (M) Intermediate Intermediate Radical (Pn-S-C(Z)•-S-R) Pn_radical->Intermediate + RAFT Agent (k_add) RAFT_Agent RAFT Agent (S=C(Z)S-R) Dormant Dormant Polymer (Pn-S-C(Z)=S) Intermediate->Dormant Fragmentation New_Radical Leaving Group (R•) Intermediate->New_Radical Re-initiation Dormant->Intermediate + Pm• (Main Equilibrium) New_Radical->Pn_radical + M (Chain Growth)

Figure 1: The RAFT mechanism relies on a rapid equilibrium between active radicals and dormant thiocarbonylthio species to minimize termination events.

Critical Pre-Protocol: Monomer Purification

Why this matters: Commercial MA/MMA contains inhibitors (MEHQ) that act as radical scavengers, introducing unpredictable induction periods.

Protocol:

  • Column Preparation: Pack a glass column (2 cm diameter) with basic alumina (Brockmann I).

  • Filtration: Pass the monomer (neat) through the column under gravity or slight positive pressure (N₂).

  • Validation: The monomer should appear clear. If the alumina turns distinctively yellow/orange near the top, it is successfully trapping the phenolic inhibitor.

  • Storage: Use immediately or store at -20°C.

Protocol A: RAFT Polymerization of Methyl Methacrylate (Target Mw: 15 kDa)

Best for: Biocompatible drug carriers where metal contamination is unacceptable.

Reagents:

  • Monomer: Methyl Methacrylate (MMA), purified.[1]

  • RAFT Agent: 2-Cyano-2-propyl dithiobenzoate (CPDB). Note: CPDB is chosen for its compatibility with tertiary radicals.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole (High boiling point, internal NMR standard).

Stoichiometry: Target Degree of Polymerization (DP) = 150. Ratio: [MMA]₀ : [CPDB]₀ : [AIBN]₀ = 150 : 1 : 0.2 Expert Insight: The 5:1 ratio of RAFT agent to initiator is crucial. Too much initiator leads to "dead" chains; too little leads to slow kinetics.

Step-by-Step Workflow:

  • Charge: In a Schlenk tube, dissolve CPDB (55 mg, 0.25 mmol) and AIBN (8.2 mg, 0.05 mmol) in Anisole (5 mL). Add MMA (3.75 g, 37.5 mmol).

  • Degas (The Oxygen Kill-Step):

    • Perform 4 cycles of Freeze-Pump-Thaw .

    • Freeze in liquid N₂ until solid.

    • Pump vacuum (<100 mTorr) for 10 mins.

    • Thaw in warm water.

    • Self-Validating Check: Upon thawing, no bubbles should rise from the solution. Bubbles indicate residual dissolved oxygen.

  • Polymerize: Backfill with Argon. Immerse in an oil bath at 70°C .

  • Monitor: React for 8-12 hours.

    • Checkpoint: The solution will turn from pink (CPDB color) to a deeper red/viscous state.

  • Quench: Cool rapidly in ice water and expose to air.

  • Purification: Dropwise addition into cold Methanol (10x volume). Filter the pink precipitate.

Protocol B: ATRP of Methyl Acrylate (Target Mw: 10 kDa)

Best for: Surface grafting or complex block copolymer architectures.

Reagents:

  • Monomer: Methyl Acrylate (MA).[1][2][3][4]

  • Initiator: Ethyl α-bromoisobutyrate (EBiB).

  • Catalyst System: CuBr (Activator) / PMDETA (Ligand).

  • Solvent: Anisole.

Step-by-Step Workflow:

  • Catalyst Prep: Add CuBr (14 mg, 0.1 mmol) to a dry Schlenk flask. Cycle vacuum/N₂ 3 times to remove oxygen.

  • Solution Prep: In a separate vial, mix MA (4.3 g, 50 mmol), PMDETA (17 mg, 0.1 mmol), EBiB (19 mg, 0.1 mmol), and Anisole (5 mL). Degas via N₂ bubbling (30 mins).[1]

  • Transfer: Syringe the degassed monomer solution into the CuBr flask under N₂ flow.

    • Self-Validating Check: The solution should turn light green . A dark blue/green color immediately indicates oxygen contamination (oxidation to Cu(II)).

  • Reaction: Heat to 90°C .

  • Termination: Expose to air (solution turns blue/green) and dilute with THF.

  • Cu Removal: Pass through a neutral alumina column until the eluent is colorless.

Experimental Workflow Diagram

Workflow Start Start: Raw Monomer Purify Inhibitor Removal (Basic Alumina) Start->Purify Mix Stoichiometric Mixing ([M]:[CTA]:[I]) Purify->Mix Degas Degassing (Freeze-Pump-Thaw) Mix->Degas React Polymerization (60-90°C) Degas->React Check Checkpoint: Viscosity/Color Check React->Check Check->Degas Fail (O2 leak) Workup Purification (Precipitation/Dialysis) Check->Workup Pass

Figure 2: Operational workflow for controlled radical polymerization. Note the critical checkpoint after reaction initiation.

Characterization & Troubleshooting

Data Summary Table

IssueObservationRoot CauseCorrective Action
High PDI (>1.3) Broad GPC peakSlow initiation or high terminationIncrease [RAFT Agent]:[Initiator] ratio; ensure efficient mixing.
Induction Period No reaction for >1hrResidual Oxygen or InhibitorImprove degassing (add 1 F-P-T cycle); check alumina column.
Low Conversion NMR shows monomerLow temp or catalyst deathVerify oil bath temp; for ATRP, add reducing agent (Sn(EH)₂).
Gelation Solid massCoupling of di-functional impuritiesCheck monomer purity; reduce conversion target (<80%).

Analytical Protocols:

  • NMR: Dissolve 10 mg polymer in CDCl₃. Monitor the disappearance of vinyl protons (5.5 - 6.5 ppm) relative to the solvent standard (Anisole).

  • GPC: Use THF as eluent. Note: PMMA standards are accurate for MMA, but PMA requires universal calibration or light scattering detectors for absolute Mw.

References

  • IUPAC Gold Book. "Reversible-deactivation radical polymerization." [Link]

  • Matyjaszewski Polymer Group (CMU). "ATRP of Acrylates - Catalyst Removal." [Link]

  • Polymer Chemistry (RSC). "Oxygen tolerance in controlled radical polymerization." [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low bioactivity in experiments with this compound

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting low bioactivity in your experiments. As a Senior Application Scientist, I understand that unexpected or weak results can be a significant roadblock in research and development. This guide is designed to provide you with a structured, in-depth approach to diagnosing and resolving common issues that can lead to diminished compound efficacy. My goal is to equip you with the expertise and validated protocols necessary to ensure your experimental outcomes are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when faced with low bioactivity.

Q1: My compound shows high potency in a biochemical assay but little to no activity in a cell-based assay. What are the likely causes?

This is a frequent challenge and often points to issues beyond simple target engagement. The transition from an isolated protein environment to a complex cellular system introduces multiple variables.[1] Key factors to consider include:

  • Cellular Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Compound Efflux: Cells can actively pump the compound out using efflux pumps, preventing it from reaching a sufficient intracellular concentration.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Poor Solubility in Culture Media: The compound may precipitate out of the cell culture medium, reducing the effective concentration available to the cells.[2][3]

  • Protein Binding in Serum: If your culture medium contains serum, the compound may be binding to proteins like albumin, rendering it unable to interact with its target.[4][5]

Q2: I'm observing high variability in my results between experiments. What should I investigate first?

High variability often points to inconsistencies in experimental setup and execution. Before questioning the compound's intrinsic activity, it's crucial to standardize your assay. Key areas to examine include:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[6] High passage numbers can lead to genetic drift and altered cellular phenotypes.

  • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Ensure a homogenous cell suspension and consistent cell numbers across all wells.[6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can significantly impact the final compound concentration in your assays.[6]

  • Reagent Stability: Ensure all reagents, including the compound stock solution, are properly stored and have not degraded. Prepare fresh stock solutions regularly.[6]

Q3: How can I determine if my compound is precipitating in the cell culture medium?

Compound precipitation is a common cause of unexpectedly low bioactivity.[2] Here are a few ways to assess this:

  • Visual Inspection: After adding the compound to the wells, visually inspect the plate under a microscope. Look for any signs of precipitate, such as crystals or an amorphous film.[6]

  • Turbidity Measurement: Measure the absorbance of the culture medium with and without the compound at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance can indicate precipitation.

  • Kinetic Solubility Assay: This assay determines the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer or cell culture medium.[7]

Q4: My positive control is working, but my test compound shows no effect. What are the immediate troubleshooting steps?

If your positive control is yielding the expected results, it indicates that the assay system itself is functioning correctly.[6] The focus should immediately shift to the test compound.

  • Verify Compound Identity and Purity: Confirm the identity of the compound using analytical techniques like LC-MS or NMR. Impurities can sometimes interfere with the assay or the compound itself may be inactive.[8][9]

  • Check Compound Storage and Handling: Ensure the compound has been stored under the recommended conditions (e.g., temperature, light protection) to prevent degradation.[6]

  • Prepare Fresh Stock Solutions: Do not rely on old stock solutions. Prepare a fresh stock from the solid compound and re-test.[6]

  • Assess Solubility in DMSO and Culture Medium: Confirm that the compound is fully dissolved in your DMSO stock and does not precipitate when diluted into the final culture medium.[2][3]

Troubleshooting Workflow

When faced with low bioactivity, a systematic approach is crucial. The following workflow can help you logically diagnose the potential cause.

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Assay Assay Validation cluster_Compound Compound Integrity cluster_Interaction Compound-Assay Interaction cluster_Conclusion Conclusion Start Low or No Bioactivity Observed Assay_Controls Check Positive and Negative Controls Start->Assay_Controls Cell_Health Verify Cell Health and Passage Number Assay_Controls->Cell_Health Controls OK Redesign Re-evaluate Compound or Assay Design Assay_Controls->Redesign Controls Fail Assay_Setup Review Assay Protocol (Seeding, Reagents) Cell_Health->Assay_Setup Compound_Purity Confirm Purity and Identity (LC-MS, NMR) Assay_Setup->Compound_Purity Compound_Storage Check Storage Conditions and Prepare Fresh Stock Compound_Purity->Compound_Storage Compound_Purity->Redesign Impure Compound_Solubility Assess Solubility (Visual, Turbidity) Compound_Storage->Compound_Solubility Protein_Binding Investigate Serum Protein Binding Compound_Solubility->Protein_Binding Compound_Solubility->Redesign Insoluble Metabolism Assess Compound Stability in Media/Cells Protein_Binding->Metabolism Permeability Evaluate Cell Permeability/Efflux Metabolism->Permeability Success Bioactivity Restored Permeability->Success Permeability->Redesign Impermeable

Caption: A systematic workflow for troubleshooting low compound bioactivity.

In-Depth Troubleshooting Guides

Section 1: Compound-Related Issues

Q: My compound is poorly soluble in aqueous solutions. How can I improve its delivery in cell-based assays?

A: Poor aqueous solubility is a major hurdle for many promising compounds.[2][10] Here are several strategies, from simple to more advanced, to address this:

  • Optimize the Vehicle: While DMSO is a common solvent, ensure its final concentration in the assay is not toxic to your cells (typically <0.5%). If solubility is still an issue, consider alternative solvents like ethanol, though cell line tolerance must be verified.[11]

  • Use of Solubilizing Agents: For some compounds, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the culture medium at low, non-toxic concentrations to improve solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1] This can be a powerful tool to "rescue" the activity of poorly soluble compounds.

Protocol: Kinetic Solubility Assessment

  • Prepare Compound Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare Assay Buffer: Use the same cell culture medium (with serum, if applicable) that you use in your bioassay.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume of the assay buffer (e.g., 198 µL). This mimics the dilution step in your experiment.

  • Incubate: Incubate the plate at the same temperature and for the same duration as your bioassay.

  • Measure Turbidity: Read the absorbance of the plate at 600 nm using a plate reader. The concentration at which the absorbance begins to increase significantly above the baseline indicates the limit of kinetic solubility.

Q: How can I determine if my compound is stable in the cell culture medium over the course of my experiment?

A: Compound instability can lead to a decrease in the effective concentration over time, resulting in lower-than-expected bioactivity.[6]

Protocol: Compound Stability Assay using LC-MS

  • Spike Compound into Medium: Add your compound to the cell culture medium (at the final assay concentration) in a cell-free plate.

  • Time Points: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot of the medium.

  • Sample Preparation: Stop any potential enzymatic degradation by adding a cold organic solvent like acetonitrile and centrifuge to precipitate proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the remaining amount of the parent compound at each time point. A significant decrease over time indicates instability.

Time Point (hours)% Remaining of Compound A% Remaining of Compound B
0100%100%
298%85%
895%52%
2492%15%
4888%<5%
In this example, Compound A is stable, while Compound B degrades significantly over 48 hours.

Q: Could impurities in my compound sample be affecting the bioactivity?

A: Absolutely. Highly potent, uncharacterized impurities can lead to misleading results, or the stated concentration of your active compound may be incorrect if the sample is not pure.[8][9]

  • Recommendation: Always verify the purity of your compound, ideally using a quantitative method like quantitative NMR (qNMR) or HPLC with a reference standard. A purity of >95% is generally recommended for in vitro assays.

Section 2: Cell-Based Assay Optimization

Q: How do I ensure my cells are in an optimal state for a reproducible drug response?

A: The physiological state of your cells is paramount for obtaining reliable data.[12][13]

  • Cell Health: Regularly monitor cell morphology. Do not use cells that are over-confluent or have been in culture for an extended period (high passage number).[6][12]

  • Seeding Density: Optimize the cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment. Overcrowding can lead to nutrient depletion and changes in cellular metabolism.[12]

  • Media and Supplements: Use fresh media and supplements. Be aware that different lots of serum can have varying effects on cell growth and drug response.[12][14]

Q: Could the type of cytotoxicity or bioactivity assay I'm using be inappropriate for my compound?

A: Yes. Different assays measure different biological endpoints. A compound might not affect one endpoint (e.g., metabolic activity in an MTT assay) but could induce another (e.g., membrane leakage in an LDH assay).[6]

  • Orthogonal Assays: It is highly recommended to use at least two different assays that measure distinct cellular parameters to confirm your findings. For example, if you see no effect in an MTT (metabolic) assay, you could try a CellTiter-Glo® (ATP content) assay or a crystal violet (cell number) assay.

  • Compound Interference: Some compounds can directly interfere with the assay chemistry. For instance, a colored compound can interfere with colorimetric readouts, and a fluorescent compound can interfere with fluorescence-based assays.[15] Always run a "compound-only" control (compound in medium without cells) to check for such interference.

Signaling_Pathway Compound Test Compound Target Cellular Target (e.g., Kinase) Compound->Target Inhibition Membrane Membrane Integrity (LDH Assay) Compound->Membrane Potential Off-Target Cytotoxicity Downstream Downstream Signaling (e.g., Phosphorylation) Target->Downstream Blocks Metabolism Metabolic Activity (MTT Assay) Downstream->Metabolism ATP ATP Production (CellTiter-Glo) Downstream->ATP

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Acrylate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of acrylate compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape. Ideal chromatography, characterized by symmetrical, sharp peaks, is crucial for accurate quantification and resolution.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing acrylate compounds via HPLC?

When analyzing acrylate compounds, you may encounter several common peak shape distortions:

  • Peak Tailing: This is the most frequent issue, where the latter half of the peak is broader than the front half.[2][3] It is often caused by secondary interactions between the analyte and the stationary phase.[4]

  • Peak Fronting: This is the inverse of tailing, with a broader first half of the peak.[2] Common causes include sample overload and a mismatch between the sample solvent and the mobile phase.[5][6][7]

  • Peak Splitting: This appears as a "double peak" or a "shoulder" on the main peak.[2][8] It can be caused by a variety of factors, including column contamination, a void at the head of the column, or co-elution of an impurity.[8][9]

Q2: Why are acrylate compounds prone to causing peak shape issues?

Acrylate compounds possess chemical properties that can present challenges in HPLC analysis:

  • Polarity: Acrylates are generally weakly polar compounds.[10] This characteristic can lead to undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[3]

  • Potential for Polymerization: Although less common under typical HPLC conditions, the inherent reactivity of the vinyl group in acrylates means that self-polymerization can occur, especially at higher temperatures, which can affect the analysis.[10]

  • Solubility: The choice of sample solvent is critical. If the solvent is too strong compared to the mobile phase, it can cause peak distortion, particularly fronting.[11][12]

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My acrylate peaks are showing significant tailing. What is the cause and how can I fix it?

Peak tailing is a common problem in the analysis of polar compounds like some acrylates.[3] It often points to secondary, unwanted interactions between your analyte and the stationary phase.

Causality: The primary cause of peak tailing is often the interaction of basic or polar functional groups in the analyte with acidic silanol groups on the surface of silica-based HPLC columns.[1][3] These secondary interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

1. Mobile Phase pH Adjustment:

  • Rationale: By adjusting the pH of the mobile phase, you can suppress the ionization of either the analyte or the residual silanol groups on the column, thus minimizing secondary interactions.[3][13] For acidic acrylates, working at a pH at least 2 units below the pKa will ensure they are in their neutral form.[13]

  • Protocol:

    • Determine the pKa of your acrylate compound.

    • If the analyte is acidic, prepare a mobile phase with a pH at least 2 units below the pKa. For example, if the pKa is 4.5, a mobile phase pH of 2.5 is ideal.[13]

    • Use a suitable buffer to maintain a stable pH.[1][14]

    • Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.[6]

2. Use of an End-Capped Column:

  • Rationale: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[1] Using a high-quality, well-end-capped C18 or a polar-embedded column can significantly reduce peak tailing for polar analytes.[1]

  • Recommendation: Consider using a column specifically designed for the analysis of polar compounds, such as an Agilent ZORBAX SB-AQ.[10][15]

3. Addition of Mobile Phase Modifiers:

  • Rationale: Adding a small amount of a competing base or acid to the mobile phase can help to saturate the active sites on the stationary phase, reducing their interaction with your analyte.[13]

  • Protocol:

    • For basic analytes, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[13]

    • For acidic analytes, a small amount of a basic modifier like triethylamine (TEA) can be used, but be mindful of its UV cutoff if using a UV detector.

    • Ensure the modifier is soluble in your mobile phase and compatible with your HPLC system and detector.

ParameterRecommendationRationale
Mobile Phase pH Adjust to be at least 2 pH units away from the analyte's pKaSuppresses ionization and reduces secondary interactions.[13]
Column Choice Use a high-purity, end-capped silica column or a polymer-based columnMinimizes available silanol groups for interaction.[1][16]
Mobile Phase Additive Add 0.1% TFA for acidic compounds or 0.1% diethylamine for basic compoundsCompetitively binds to active sites on the stationary phase.[13]
Problem 2: Peak Fronting

Q: My early-eluting acrylate peaks are fronting. What's causing this and how can I resolve it?

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[2] It is often observed with early-eluting peaks and can be a sign of sample overload or incompatibility between the sample solvent and the mobile phase.[5]

Causality: The most common cause of peak fronting is injecting too much sample, either in terms of volume or concentration.[5][17] This overloads the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly. Another frequent cause is dissolving the sample in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase.[5][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak fronting.

Detailed Protocols:

1. Reducing Sample Load:

  • Rationale: To determine if sample overload is the cause, systematically reduce the amount of sample injected onto the column.[4][6]

  • Protocol:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution and observe the peak shape. If the fronting decreases with dilution, overload is the likely cause.

    • Alternatively, keep the concentration the same and reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL).

2. Matching Sample Solvent to Mobile Phase:

  • Rationale: The sample solvent acts as the initial mobile phase for the analyte. If it is stronger than the mobile phase, the analyte will not partition correctly onto the stationary phase at the column inlet, leading to a distorted peak.[11][12]

  • Protocol:

    • Ideally, dissolve your sample in the initial mobile phase of your gradient or your isocratic mobile phase.[5][6]

    • If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

    • After initial dissolution in a strong solvent, it may be possible to dilute the sample with the mobile phase.[18]

ParameterRecommendationRationale
Injection Volume Reduce systematically (e.g., by 50%)Prevents overloading the stationary phase.[4][6]
Sample Concentration Dilute the sample (e.g., 1:10)Ensures the analyte concentration is within the linear range of the column.[2][6]
Sample Solvent Dissolve the sample in the mobile phaseEnsures compatibility and proper partitioning at the column inlet.[5][19]
Column Temperature Increase the column temperatureCan improve peak shape, but may also affect retention time and selectivity.[6][20][21]
Problem 3: Split Peaks

Q: I'm observing split peaks for my acrylate analysis. How do I diagnose and solve this?

Split peaks can be one of the more complex issues to diagnose as they can stem from both chemical and physical problems within the HPLC system.[8][9]

Causality: If all peaks in the chromatogram are split, the issue is likely a physical problem before the separation occurs, such as a partially blocked frit or a void at the column inlet.[2][8] If only a single peak is split, it is more likely a chemical issue, such as co-elution of a closely related compound or an on-column chemical transformation.[8] A mismatch between the sample solvent and the mobile phase can also cause peak splitting.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for split peaks.

Detailed Protocols:

1. Diagnosing a Blocked Frit or Column Void:

  • Rationale: A physical obstruction or void at the head of the column can cause the sample to be introduced unevenly onto the stationary phase, leading to a split peak.[2][8]

  • Protocol:

    • Disconnect the column from the detector and reverse its direction.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate to dislodge any particulate matter from the inlet frit.[3]

    • If this does not resolve the issue, the column may have a void and should be replaced.[3]

2. Addressing Sample Solvent Mismatch:

  • Rationale: Similar to peak fronting, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to split.[9]

  • Protocol:

    • Prepare your sample in the initial mobile phase composition.

    • If solubility is a concern, use the weakest possible solvent and consider reducing the injection volume.

3. Investigating Co-elution:

  • Rationale: What appears to be a split peak may actually be two different compounds eluting very close together.[8]

  • Protocol:

    • Inject a smaller volume of your sample. If the split resolves into two distinct peaks, it is likely a co-elution issue.[8]

    • Adjust the mobile phase composition or the gradient profile to improve the separation. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Consider changing the column temperature, as this can alter selectivity.[21]

References

  • What are some common causes of peak fronting? - WKB255705. (n.d.). Waters Knowledge Base. Retrieved February 13, 2026, from [Link]

  • Determination of two acrylates in environmental water by high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 03033. Retrieved February 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 13, 2026, from [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved February 13, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 13, 2026, from [Link]

  • Optimizing Analysis Conditions, Part 1: Mobile Phase. (2024, June 13). Malvern Panalytical. Retrieved February 13, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved February 13, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 13, 2026, from [Link]

  • When using HPLC, how do you deal with split peaks? (2013, May 8). ResearchGate. Retrieved February 13, 2026, from [Link]

  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). Alwsci. Retrieved February 13, 2026, from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. Retrieved February 13, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 13, 2026, from [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 03034. Retrieved February 13, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 13, 2026, from [Link]

  • Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. Retrieved February 13, 2026, from [Link]

  • Characterization of Functionalized Polyolefins by High-Temperature Two-Dimensional Liquid Chromatography. (2011, January 28). American Laboratory. Retrieved February 13, 2026, from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved February 13, 2026, from [Link]

  • Sample Diluent Effects in HPLC. (2017, September 20). Element Lab Solutions. Retrieved February 13, 2026, from [Link]

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved February 13, 2026, from [Link]

  • How to solve the “solvent effect”_. (2023, March 11). uHPLCs. Retrieved February 13, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved February 13, 2026, from [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters Corporation. Retrieved February 13, 2026, from [Link]

  • HPLC Analysis: Method Development and Validation. (2015, December 17). Polymer Solutions. Retrieved February 13, 2026, from [Link]

  • Separation of Methyl acrylate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 13, 2026, from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved February 13, 2026, from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved February 13, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). HPLC Chromatography. Retrieved February 13, 2026, from [Link]

  • HPLC Determination of Free Amounts of (Meth)acrylic Monomers in Solvent and Water-borne Poly(meth)acrylstes. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 13, 2026, from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Polymeric HPLC Columns. (n.d.). Element Lab Solutions. Retrieved February 13, 2026, from [Link]

  • Determination of two acrylates in environmental water by high performance liquid chromatography. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Stability Optimization for Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate Chemical Class: Phenylpropanoid / Cinnamic Acid Derivative Primary Stability Risks: Hydrolysis (Ester), Oxidation (Phenol), Photo-isomerization (Alkene).

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with This compound . As a researcher, you are likely using this as an intermediate in organic synthesis or as a bioactive probe. This molecule possesses a "triad of reactivity"—an ester, a phenol, and a conjugated alkene—making it sensitive to three distinct environmental stressors: pH, Oxygen, and Light .

This guide provides autonomous, field-proven protocols to maintain the integrity of your compound.

Critical Stability Factors (The "Why" & "How")

A. Solvent Selection: The Hydrolysis Trap

The methyl ester moiety is susceptible to hydrolysis, converting your active compound into the corresponding acid (3-chloro-4-hydroxycinnamic acid). This reaction is base-catalyzed and accelerated by protic solvents.

  • The Trap: Storing the compound in methanol or ethanol can lead to transesterification (exchanging the methyl group for an ethyl group) or hydrolysis if water is present.

  • The Solution: Use Anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions. DMSO is aprotic and stabilizes the polar transition states, but it is hygroscopic.

  • Technical Insight: The phenolic hydroxyl group (pKa ~9-10) can deprotonate in basic buffers, creating a phenoxide ion. This electron-donating species destabilizes the ester bond, accelerating hydrolysis [1, 2].

B. Photostability: The E/Z Isomerization

The acrylate double bond exists primarily in the thermodynamically stable trans (


) configuration. Upon exposure to UV light (254–365 nm), it undergoes photo-isomerization to the cis (

) isomer.
  • Impact: The cis isomer often has significantly different biological activity and solubility profiles.

  • Protocol: All handling must occur under low-actinic light (amber glass or foil-wrapped containers).

C. Oxidative Stress: Quinone Formation

The 3-chloro-4-hydroxy substitution pattern mimics chlorogenic and caffeic acids. In the presence of oxygen and high pH, the phenol can oxidize to form reactive quinones, leading to yellow/green discoloration and polymerization [3].

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes you must mitigate.

DegradationPathways Figure 1: Primary Degradation Mechanisms Compound This compound (Active Trans-Isomer) HydrolysisProd Hydrolysis Product: 3-chloro-4-hydroxycinnamic acid Compound->HydrolysisProd pH > 8.0 + H2O CisIsomer Photo-Isomer: Cis-Isomer (Z-form) Compound->CisIsomer UV Light (hv) Quinone Oxidation Product: Ortho-Quinone / Polymers Compound->Quinone O2 + High pH (Oxidation)

Figure 1: The three major degradation pathways: Hydrolysis (Red), Photo-isomerization (Yellow), and Oxidation (Green).

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 50 mM stock solution stable for >6 months at -20°C.

Materials Required:

  • Compound (Solid)[1][2]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas line

  • Amber glass vials with PTFE-lined caps

Protocol:

  • Equilibration: Allow the solid vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh the required amount of this compound into an amber vial.

  • Solvation: Add the calculated volume of Anhydrous DMSO .

    • Note: Do not vortex vigorously, as this introduces oxygen bubbles. Swirl gently or use a pipette to mix.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the headspace of the vial for 15–30 seconds to displace oxygen.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Troubleshooting Matrix & FAQs

This section addresses specific observations reported by users in the field.

ObservationProbable CauseCorrective Action
Solution turns yellow/brown Oxidation: The phenol group has oxidized to a quinone, likely due to high pH or oxygen exposure.Discard. Prepare fresh stock. Ensure the buffer pH is < 7.5 and degas buffers if possible. Add antioxidants (e.g., Ascorbic Acid) if compatible with assay.
Precipitation in aqueous buffer Solubility Limit: The methyl ester is hydrophobic.Dilution Protocol: Pre-dilute the DMSO stock into the buffer while vortexing rapidly. Ensure final DMSO concentration is < 1% (or as tolerated). Do not exceed solubility limit (typically < 100 µM in water).
Loss of biological activity Hydrolysis: The ester has cleaved into the acid form.Check pH: Ensure the compound was not stored in an alkaline buffer (pH > 8). Verify stock integrity via LC-MS.
Double peaks in HPLC Isomerization: Formation of the cis (

) isomer due to light exposure.
Light Protection: Wrap all columns and vials in aluminum foil. Perform extractions under red/amber light.
Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Only for immediate use. Ethanol is protic and can facilitate transesterification or hydrolysis over time. For long-term storage, DMSO is strictly required [4].

Q: What is the maximum pH I can use? A: We recommend keeping the pH below 7.5. At pH > 8.0, the phenolic proton (pKa ~9.5) begins to dissociate, making the molecule highly susceptible to oxidative degradation and hydrolysis [1, 5].

Q: Is the compound stable in cell culture media? A: Stability in media (pH 7.4) is moderate (hours to days). However, serum esterases (enzymes) present in FBS (Fetal Bovine Serum) can rapidly hydrolyze the ester.

  • Tip: If metabolic stability is an issue, consider using heat-inactivated serum or serum-free media for short incubations.

Decision Logic: Solvent & Storage Workflow

Use this logic flow to determine the correct handling procedure for your specific experiment.

StorageWorkflow Figure 2: Solvent and Storage Decision Tree Start Start: Experimental Need Duration Duration of Experiment? Start->Duration Short Immediate Use (< 2 hours) Duration->Short Acute Long Long Term Storage Duration->Long Chronic SolventChoice1 Solvent: Ethanol or DMSO Short->SolventChoice1 SolventChoice2 Solvent: Anhydrous DMSO ONLY Long->SolventChoice2 Buffer Aqueous Buffer Required? SolventChoice1->Buffer NoBuffer Keep Anhydrous SolventChoice2->NoBuffer YesBuffer Ensure pH < 7.5 Avoid Serum (Esterases) Buffer->YesBuffer Yes Buffer->NoBuffer No

Figure 2: Decision tree for solvent selection based on experimental duration.

References

  • Vertex AI Search. (2025). Hydrolysis mechanism of phenolic acrylate esters. Retrieved from 3

  • MDPI. (2007). Bioreversible Derivatives of Phenol: Reactivity of Carbonate Esters. Retrieved from 4

  • Chapman University. (2017). Chlorogenic Acid Oxidation-Induced Greening. Retrieved from 5

  • Aurechem. (2026). DMSO as Industrial Solvent: Stability and Applications. Retrieved from 6

  • Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)acrylate Product Sheet. Retrieved from 2

Sources

Technical Support Center: Minimizing Side-Product Formation in Baylis-Hillman Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Baylis-Hillman reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction and troubleshoot common issues, particularly the formation of unwanted side-products. The information provided herein is a synthesis of established mechanistic understanding and practical, field-proven strategies to enhance reaction efficiency and product purity.

I. Frequently Asked Questions (FAQs)

Q1: My Baylis-Hillman reaction is sluggish and giving low yields. What are the primary factors I should investigate?

A1: The slow reaction rate is a well-known drawback of the Baylis-Hillman reaction.[1][2][3] Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Catalyst Choice and Concentration: The most common catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][4][5] However, other tertiary amines like 3-hydroxyquinuclidine (3-HQD), DBU, and DMAP, or phosphines can be more effective depending on the substrates.[6] Increasing catalyst loading can sometimes improve the rate, but be mindful of potential side reactions.

  • Solvent Effects: The choice of solvent plays a crucial role. Protic solvents or additives like alcohols can accelerate the reaction.[1][7] In some cases, running the reaction neat (without solvent) can be beneficial, although this may also increase the likelihood of side-product formation.

  • Substrate Reactivity: Electron-withdrawing groups on the activated alkene and electron-donating groups on the aldehyde generally favor the reaction. Highly sterically hindered substrates can significantly slow down the reaction.[1]

  • Temperature: While most Baylis-Hillman reactions are run at room temperature, gentle heating can sometimes increase the rate.[8] However, excessive heat can lead to polymerization of the activated alkene.[3]

  • High Pressure: For particularly stubborn reactions, conducting the reaction under high pressure (up to 20 kbar) has been shown to be effective.[1]

Q2: I'm observing significant amounts of a dimer of my activated alkene. How can I prevent this?

A2: The dimerization of the activated alkene, also known as the Rauhut-Currier reaction, is a common side reaction, especially when the electrophile (aldehyde or imine) is unreactive or when the concentration of the activated alkene is high.[1][9] This occurs when the zwitterionic intermediate formed from the catalyst and one molecule of the activated alkene attacks a second molecule of the activated alkene instead of the intended electrophile.

Strategies to Minimize Dimerization:

  • Slow Addition of the Activated Alkene: Adding the activated alkene slowly to the reaction mixture containing the aldehyde and catalyst can help to maintain a low instantaneous concentration of the alkene, thus favoring the desired reaction pathway.

  • Use of More Reactive Electrophiles: If possible, using a more electrophilic aldehyde or imine can accelerate the desired Baylis-Hillman reaction, outcompeting the dimerization pathway.

  • Catalyst Modification: In some cases, the choice of catalyst can influence the extent of dimerization. Experimenting with different tertiary amines or phosphines may be beneficial.

  • Sila-Baylis-Hillman Reaction: For aryl vinyl ketones, which are particularly prone to dimerization, the sila-Baylis-Hillman reaction is an effective alternative.[1][5][10] This variant uses α-silylated vinyl ketones, which proceed through a different mechanistic pathway that avoids dimerization.[10]

Q3: My reaction is producing a significant amount of a Michael addition product. What is causing this and how can I suppress it?

A3: Michael addition of the nucleophilic catalyst to a second molecule of the activated alkene is a primary cause of dimerization.[11] Furthermore, if other nucleophiles are present in the reaction mixture (e.g., impurities in the solvent or starting materials), they can also act as Michael donors. With highly reactive aryl vinyl ketones, the initial Baylis-Hillman adduct can even act as a Michael acceptor for another molecule of the aryl vinyl ketone, leading to a double-MBH adduct.[1]

Mitigation Strategies:

  • Purity of Reagents and Solvents: Ensure that all starting materials and solvents are pure and free from extraneous nucleophiles.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde can sometimes help to consume the activated alkene before it has a chance to undergo side reactions.

  • Reaction Conditions: Lowering the reaction temperature may help to disfavor the Michael addition side reaction relative to the desired Baylis-Hillman pathway.

Q4: In my aza-Baylis-Hillman reaction, I'm getting the standard Baylis-Hillman adduct (the alcohol) as a major side product. How can I improve the selectivity for the desired amine?

A4: The formation of the alcohol adduct in an aza-Baylis-Hillman reaction indicates that the in-situ generated imine is either not forming efficiently or is less reactive than the starting aldehyde.[12] This allows the zwitterionic intermediate to react with the unreacted aldehyde.

Troubleshooting Steps:

  • Pre-formation of the Imine: Whenever possible, pre-forming and isolating the imine before introducing it to the reaction mixture is the most effective way to avoid this side product.

  • Use of Lewis Acids: Lewis acids like TiCl₄ can be used to promote the formation of the imine in situ.[1] However, the Lewis acid can also activate the aldehyde, so careful optimization of the reaction conditions is necessary.

  • Choice of Amine and Solvent: The choice of the amine component and the solvent can influence the equilibrium of imine formation. Experimenting with different amines and solvents can help to favor the formation of the desired imine.

  • One-Pot, Three-Component Reactions: In some cases, a carefully designed one-pot, three-component reaction can minimize the formation of the alcohol side product by ensuring the imine reacts with the enolate as it is formed.[12]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during Baylis-Hillman reactions.

Problem 1: Low or No Conversion
Potential Cause Explanation Suggested Solution
Inactive Catalyst The nucleophilic catalyst (e.g., DABCO) may be old, hydrated, or otherwise deactivated.Use freshly opened or purified catalyst. Consider subliming DABCO if necessary.
Poor Substrate Reactivity Sterically hindered aldehydes or electron-poor activated alkenes can be unreactive.Switch to a more reactive substrate if possible. Consider using a more nucleophilic catalyst like a phosphine. For very unreactive substrates, high-pressure conditions may be required.[1]
Inappropriate Solvent Aprotic solvents can significantly slow down the reaction.[1]Use a protic solvent like methanol or add a protic co-solvent. Water can also dramatically accelerate the reaction in some cases.
Low Temperature The reaction may have a significant activation energy barrier.Gently heat the reaction mixture, monitoring for signs of polymerization or decomposition.
Problem 2: Formation of Multiple Unidentified Side Products
Potential Cause Explanation Suggested Solution
Decomposition of Starting Materials Aldehydes can be prone to oxidation or self-condensation. Activated alkenes can polymerize.Use freshly distilled or purified starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex Reaction Cascade The initial Baylis-Hillman adduct can undergo further reactions under the reaction conditions.Monitor the reaction progress by TLC or GC-MS to identify the initial product. Quench the reaction as soon as the desired product is formed. Consider derivatizing the hydroxyl group of the product in situ to prevent further reactions.
Impure Reagents Impurities in the starting materials or solvents can lead to a variety of side reactions.Purify all reagents and solvents before use.

III. Visualizing the Reaction Pathways

The following diagrams illustrate the desired Baylis-Hillman reaction pathway and common competing side reactions.

Baylis_Hillman_Pathway cluster_main Desired Baylis-Hillman Reaction cluster_side1 Dimerization (Rauhut-Currier) cluster_side2 Michael Addition Activated Alkene Activated Alkene Zwitterionic Intermediate Zwitterionic Intermediate Activated Alkene->Zwitterionic Intermediate + Catalyst Activated Alkene_side Activated Alkene Activated Alkene_side2 Activated Alkene Catalyst Catalyst Adduct Adduct Zwitterionic Intermediate->Adduct + Aldehyde Zwitterionic Intermediate_side Zwitterionic Intermediate Aldehyde Aldehyde Baylis-Hillman Product Baylis-Hillman Product Adduct->Baylis-Hillman Product - Catalyst Dimer Adduct Dimer Adduct Zwitterionic Intermediate_side->Dimer Adduct + Activated Alkene Dimer Product Dimer Product Dimer Adduct->Dimer Product - Catalyst Michael Adduct Michael Adduct Activated Alkene_side2->Michael Adduct + Nucleophile Nucleophile Nucleophile

Caption: Desired vs. side reaction pathways.

IV. Experimental Protocols

Protocol 1: General Procedure for a DABCO-Catalyzed Baylis-Hillman Reaction
  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the activated alkene (1.2 equiv).

  • Add the chosen solvent (e.g., methanol, DMF, or a mixture).

  • Add DABCO (0.1 - 0.3 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow Addition Protocol to Minimize Dimerization
  • To a round-bottom flask, add the aldehyde (1.0 equiv), DABCO (0.2 equiv), and the solvent.

  • In a separate dropping funnel, dissolve the activated alkene (1.0 equiv) in the same solvent.

  • Add the solution of the activated alkene dropwise to the stirred solution of the aldehyde and catalyst over a period of several hours.

  • After the addition is complete, continue to stir the reaction mixture until the starting material is consumed (as monitored by TLC).

  • Work-up and purify the product as described in Protocol 1.

V. References

  • Taylor, P. C., & Lo, K. K. (2006). DABCO-Catalysed Dimerisation of Some α,β-Unsaturated Esters. Journal of Chemical Research, 2000(1), 26-27.

  • Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

  • Trofimov, A., & Gevorgyan, V. (2009). Sila-Morita−Baylis−Hillman Reaction of Arylvinyl Ketones: Overcoming the Dimerization Problem. Organic Letters, 11(2), 253–255.

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Basavaiah, D., Reddy, G. J., & Sharada, D. S. (2001). The Baylis–Hillman reaction: a novel and useful C–C bond forming reaction. Chemical Society Reviews, 30(3), 185-195.

  • de Sousa, A. C. C., et al. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Molecules, 29(23), 5678.

  • Basavaiah, D., et al. (1987). A facile dimerisation of activated alkenes. Tetrahedron Letters, 28(39), 4591-4592.

  • Lu, Y., et al. (2025). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Organic & Biomolecular Chemistry, 23(3), 567-589.

  • NRO Chemistry. (2020, June 6). Baylis-Hillman Reaction [Video]. YouTube. [Link]

  • Scribd. (n.d.). Baylis-Hillman Reaction Mechanism Overview. Retrieved from [Link]

  • Eberlin, M. N., et al. (2009). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 14(10), 4028-4061.

  • Wolf, L. (2007, April 10). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts [Presentation]. SED Group Meeting.

  • Wikipedia. (n.d.). Aza-Baylis–Hillman reaction. Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2012). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 17(2), 1645-1678.

  • Chemistry Academy. (2024, December 4). Baylis-Hillman Reaction and Solving CSIR question [Video]. YouTube. [Link]

  • Chem-Station. (2014, August 21). Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Eberlin, M. N., et al. (2009). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 14(10), 4028-4061.

  • Aggarwal, V. K., et al. (2015). A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. Journal of the American Chemical Society, 137(8), 3042-3053.

  • Scribd. (n.d.). Baylis-Hillman Reaction Insights. Retrieved from [Link]

Sources

Cell toxicity and viability issues with phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Phenolic Compound Cytotoxicity & Viability

Introduction: The "Jekyll & Hyde" of Phenolics in Vitro

Researchers frequently encounter irreproducible or contradictory data when screening phenolic compounds (flavonoids, phenolic acids, tannins) in cell culture. You may observe potent cytotoxicity that vanishes in vivo, or conversely, high cell viability in samples that visually appear dead.

This is often not biological variance, but chemical interference . Phenolic compounds are chemically labile in standard cell culture environments. They act as "Jekyll and Hyde" agents: potent antioxidants in stable conditions, but rapid pro-oxidants or assay-disruptors in culture media.

This guide addresses the three critical failure points: Artifactual H₂O₂ Generation , Tetrazolium Assay Interference , and Bioavailability/Stability .

Module 1: The False Positive Viability Trap (Assay Interference)

User Issue: "My cells look dead under the microscope, but the MTT assay indicates 120% viability compared to control."

Technical Diagnosis: You are likely witnessing chemical reduction of the tetrazolium salt by the phenolic compound itself. Phenolics (e.g., quercetin, EGCG, resveratrol, kaempferol) possess hydroxyl groups capable of reducing MTT/MTS/XTT to formazan extracellularly, independent of mitochondrial succinate dehydrogenase. This generates a false signal of high metabolic activity.

Troubleshooting Protocol:

  • The "Cell-Free" Control (Mandatory):

    • Prepare a 96-well plate with media + phenolic compound (at your highest concentration).

    • Do NOT add cells.

    • Add the MTT/MTS reagent and incubate as usual.

    • Result: If the media turns purple/brown, your compound is chemically reducing the dye. You cannot use this assay.

  • Alternative Assays:

    • ATP-based Luminescence (e.g., CellTiter-Glo®): Recommended. Phenolics rarely interfere with the luciferase reaction to the same degree, though quenching can occur at very high concentrations.

    • DNA-binding Dyes (e.g., DRAQ7, Hoechst): Excellent for direct nuclei counting.

    • Avoid LDH Assays: While often suggested as an alternative, some phenolics (e.g., galloflavin, quercetin) can directly inhibit the LDH enzyme, leading to false negatives (underestimation of toxicity).

Module 2: The Artifactual Cytotoxicity Trap (Auto-Oxidation)

User Issue: "My compound kills cancer cells at 10 µM in DMEM, but has no effect in RPMI media or in vivo models."

Technical Diagnosis: This is a classic case of Artifactual Oxidative Stress . In cell culture media (pH 7.4, 37°C), many phenolics undergo rapid auto-oxidation to form semiquinone radicals and quinones. This process reduces dissolved oxygen to Superoxide (


), which dismutates to Hydrogen Peroxide (

).

The cytotoxicity you observe is often caused by the generated


, not the specific pharmacological activity of the phenolic compound. DMEM is particularly notorious for promoting this due to its formulation (often higher iron/copper or specific buffer composition).

The "Catalase Rescue" Validation: To prove your cytotoxicity is real and not an artifact:

  • Experimental Group: Cells + Phenolic Compound.

  • Rescue Group: Cells + Phenolic Compound + Catalase (50–100 U/mL) .

  • Outcome Analysis:

    • If Catalase abolishes the toxicity, the effect was mediated by extracellular

      
       (Artifact).
      
    • If toxicity persists with Catalase, the effect is likely intrinsic to the compound (Real).

Module 3: Stability & Bioavailability

User Issue: "I see crystals forming in my media after 2 hours," or "My IC50 shifts dramatically if I add more serum."

Technical Diagnosis:

  • Solubility/Precipitation: Lipophilic phenolics (e.g., Curcumin, Quercetin) are poorly soluble in aqueous media. They may crash out of solution, especially after the DMSO stock is diluted.

  • Serum Protein Binding: Phenolics bind avidly to Serum Albumin (BSA/FBS). High serum (10%) can bind >90% of the free compound, masking its activity. However, removing serum entirely destabilizes the cells and accelerates phenolic auto-oxidation.

Optimization Steps:

  • pH Stabilization: Phenolics are more stable at acidic pH. If your cells tolerate it, buffering media to pH 7.0–7.2 (rather than 7.4) can slow degradation.

  • Ascorbic Acid: Co-incubation with Ascorbic Acid (Vitamin C) can stabilize phenolics, but be aware this adds another redox-active agent to the system.

  • Serum Adaptation: Consistent serum concentration is vital. Do not switch between 1% and 10% FBS without re-validating IC50s.

Visualizing the Mechanisms

Diagram 1: The Artifactual Oxidation Loop

This diagram illustrates how phenolics generate false cytotoxicity through media interaction.

PhenolicArtifact Phenolic Phenolic Compound (e.g., EGCG, Quercetin) Radical Semiquinone Radical Phenolic->Radical Auto-oxidation Media Culture Media (pH 7.4, O2, Metals) Media->Radical Catalyzes Quinone Quinone (Protein Adducts) Radical->Quinone Oxidation H2O2 Hydrogen Peroxide (H2O2) Radical->H2O2 Generates O2- -> H2O2 CellDeath Cell Death (Artifactual) Quinone->CellDeath Alkylation H2O2->CellDeath Oxidative Stress Catalase Catalase (Rescue Agent) Catalase->H2O2 Degrades

Caption: Mechanism of artifactual cytotoxicity.[1] Phenolics react with media to produce H2O2.[2] Catalase interrupts this loop.

Diagram 2: Troubleshooting Decision Tree

Use this workflow to select the correct assay.

DecisionTree Start Start: Phenolic Cytotoxicity Study Check1 Step 1: Cell-Free Control (Media + Compound + MTT) Start->Check1 Result1 Color Change? Check1->Result1 StopMTT STOP: Chemical Interference. Do NOT use Tetrazolium Assays. Result1->StopMTT Yes Proceed Proceed to Step 2 Result1->Proceed No AltAssay Switch to ATP (Luminescence) or DNA Counting (Fluorescence) StopMTT->AltAssay Check2 Step 2: Catalase Rescue (Cells + Compound +/- Catalase) Proceed->Check2 Result2 Toxicity Abolished? Check2->Result2 Artifact Artifact: H2O2 Mediated. Use stabilized media or add Catalase. Result2->Artifact Yes RealEffect Valid Result: Intrinsic Cytotoxicity Confirmed. Result2->RealEffect No

Caption: Workflow to rule out chemical interference and H2O2 artifacts before accepting cytotoxicity data.

Summary of Key Data & Thresholds

ParameterStandard ConditionPhenolic IssueRecommended Adjustment
Assay Type MTT / MTS / XTTFalse increase in signal (Reduction)ATP (CellTiter-Glo) or Nuclear Count
Media Type DMEMHigh H₂O₂ generation rateRPMI 1640 or McCoy's 5A
Control Vehicle (DMSO)Misses chemical artifactsCell-Free & Catalase-Supplemented
Enzyme Target LDH ReleaseDirect inhibition of LDH enzymeUse membrane impermeability dyes
pH 7.4Rapid auto-oxidationpH 7.0 - 7.2 (if tolerated)

References

  • Long, L. H., Clement, M. V., & Halliwell, B. (2000). Artifacts in cell culture: Rapid generation of hydrogen peroxide on addition of (−)-epigallocatechin, (−)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media. Biochemical and Biophysical Research Communications.

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. Biomedical Journal.

  • Han, R. M., et al. (2010). Limitations of the use of MTT assay for screening in drug discovery. Journal of Chinese Pharmaceutical Sciences.

  • Bellion, P., et al. (2009). Formation of hydrogen peroxide in cell culture media by apple polyphenols and its effect on antioxidant biomarkers in the colon cell line HT-29. Molecular Nutrition & Food Research.

  • Wang, P., et al. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Archives of Biochemistry and Biophysics.

Sources

Technical Support Center: Scaling Synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-882-CL Assigned Specialist: Senior Application Scientist Subject: Process Optimization & Troubleshooting for Scale-Up (100g – 5kg)

Executive Summary & Route Selection

User Query: We need to scale up the synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate. We are currently using a Heck reaction (Pd-catalyzed) but are facing cost and metal scavenging issues. What is the recommended robust route for multi-kilo production?

Specialist Response: While the Heck reaction (3-chloro-4-hydroxyiodobenzene + methyl acrylate) is excellent for discovery chemistry, it is suboptimal for scale-up due to the cost of Palladium, the requirement for aryl iodides, and the difficulty of removing residual heavy metals to <10 ppm.

Recommended Route: The Doebner-Modified Knoevenagel Condensation followed by Fischer Esterification .

  • Why: This route uses cheap, readily available starting materials (3-chloro-4-hydroxybenzaldehyde and malonic acid), avoids transition metals entirely, and relies on crystallization for purification, eliminating the need for large-scale chromatography.

Route Logic Visualization

RouteSelection Start Target: this compound Decision Scale-Up Factor Start->Decision Heck Route A: Heck Reaction (Pd Catalyst) Knoevenagel Route B: Knoevenagel + Esterification (Metal-Free) Step1 Step 1: Condensation (Aldehyde + Malonic Acid) Knoevenagel->Step1 Decision->Heck < 10g (Discovery) Decision->Knoevenagel > 100g (Process) Step2 Step 2: Esterification (Acid + MeOH) Step1->Step2

Figure 1: Decision logic for selecting the Knoevenagel route over Heck coupling for scale-up applications.

Detailed Technical Protocols

Step 1: Synthesis of 3-Chloro-4-hydroxycinnamic Acid

Reaction Type: Knoevenagel Condensation (Doebner Modification) Mechanism: Base-catalyzed condensation followed by thermal decarboxylation.

ParameterSpecificationRationale
Reagents 3-Cl-4-OH-Benzaldehyde (1.0 eq), Malonic Acid (2.0 eq)Excess malonic acid drives the equilibrium and ensures complete consumption of the expensive aldehyde.
Solvent/Base Pyridine (3-5 vol) + Piperidine (0.05 eq)Pyridine acts as both solvent and base; piperidine forms the reactive iminium ion intermediate.
Temperature 80°C

110°C
Initial heating (80°C) promotes condensation; higher temp (110°C) drives decarboxylation.
Workup HCl HydrolysisConcentrated HCl is added to ice/water to crash out the product and solubilize pyridine as the hydrochloride salt.

Protocol:

  • Charge 3-chloro-4-hydroxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq) into the reactor.

  • Add Pyridine (4.0 volumes relative to aldehyde mass).

  • Add catalytic Piperidine (0.05 eq).

  • Critical Control Point: Heat to 85°C for 2 hours. Monitor for the disappearance of aldehyde (HPLC/TLC).

  • Increase temperature to 110°C (reflux) for 2 hours to drive decarboxylation (

    
     evolution observed).
    
  • Cool to 20°C.

  • Pour reaction mixture slowly into a stirred solution of Conc. HCl (Calculated to neutralize pyridine + 20% excess) in crushed ice/water (10 volumes).

  • Precipitation: The product will precipitate as a white/off-white solid. Stir for 1 hour to ensure full protonation.

  • Filter and wash cake with water (3x) to remove pyridinium salts.

  • Dry in a vacuum oven at 50°C.

Step 2: Synthesis of this compound

Reaction Type: Fischer Esterification Mechanism: Acid-catalyzed nucleophilic acyl substitution.

ParameterSpecificationRationale
Reagents Cinnamic Acid Derivative (1.0 eq), Methanol (10-15 vol)Methanol acts as both reactant and solvent. Large excess drives equilibrium (Le Chatelier's principle).
Catalyst

(conc.)[1] (0.2 - 0.5 eq)
Sulfuric acid acts as a dehydrating agent and catalyst.
Temperature Reflux (65°C)Required for kinetics.
Purification CrystallizationThe ester is less soluble in water/methanol mixtures than the starting acid.

Protocol:

  • Charge 3-chloro-4-hydroxycinnamic acid (from Step 1) into the reactor.

  • Add Methanol (anhydrous, 12 volumes).

  • Safety Note: Slowly add Conc.

    
     (0.3 eq) dropwise. Exothermic.
    
  • Heat to reflux (approx. 65°C) for 6-12 hours.

  • IPC (In-Process Control): Check HPLC for conversion (>98%).

  • Concentrate solvent volume by 50% via distillation.

  • Cool to 0-5°C. slowly add cold water (approx 2-3 volumes) to induce crystallization.

  • Filter the solid.[2]

  • Recrystallization: If purity <98%, recrystallize from Methanol/Water (8:2).

Troubleshooting & FAQs

Interactive Diagnosis Workflow

Troubleshooting Issue Problem Detected LowYield Low Yield (<60%) Issue->LowYield Impurity High Impurity Profile Issue->Impurity Stalling Reaction Stalled Issue->Stalling CheckDecarb Check Decarboxylation Step (Did CO2 stop evolving?) LowYield->CheckDecarb Step 1 CheckIsomer Z-Isomer Present? (Recrystallize w/ Iodine trace) Impurity->CheckIsomer Step 1 or 2 CheckWater Check Water Content (Is MeOH anhydrous?) Stalling->CheckWater Step 2

Figure 2: Diagnostic flow for identifying common scale-up failures.

Frequently Asked Questions (Technical)

Q1: My Step 1 product is a sticky gum, not a solid. What happened?

  • Cause: Incomplete removal of pyridine or presence of the "diacid" intermediate (incomplete decarboxylation).

  • Fix: Re-suspend the gum in dilute HCl (1M) and stir vigorously for 2 hours. This ensures the pyridine is fully protonated and solubilized, and the carboxylic acid is fully protonated (insoluble). If it remains gummy, recrystallize from Ethanol/Water.

Q2: I see a 5-10% impurity in the final ester that has the same mass but different retention time.

  • Diagnosis: This is likely the Z-isomer (cis-acrylate). The Knoevenagel reaction favors the trans (E) isomer, but the cis isomer can form.

  • Remediation: The trans isomer is thermodynamically more stable and usually less soluble.

    • Option A: Recrystallize from hot methanol. The trans isomer should crystallize out preferentially.

    • Option B: Isomerization. Reflux the mixture with a catalytic amount of Iodine (

      
      ) or expose to light to drive the Z 
      
      
      
      E conversion before isolation.

Q3: Can I use Thionyl Chloride (


) instead of Sulfuric Acid for Step 2? 
  • Answer: Yes, and it is often cleaner.

  • Protocol: Cool Methanol to 0°C. Add

    
     (1.2 eq) dropwise (generates anhydrous HCl in situ). Then add the acid solid. Heat to reflux.
    
  • Benefit: The byproduct is

    
     (gas) and HCl (gas), making workup easier (just evaporation).
    
  • Risk: Highly corrosive; requires a scrubber for off-gassing.

Q4: Why is the phenol not methylating to form the anisole derivative?

  • Explanation: Under Fischer esterification conditions (acidic MeOH), the carboxylic acid is significantly more reactive toward nucleophilic attack by methanol than the phenolic oxygen is toward electrophilic methylation (which usually requires basic conditions and MeI or DMS). The phenol remains free, which is desired for this target.

Analytical Specifications (Quality Control)

TestAcceptance CriteriaMethod Note
Appearance White to off-white crystalline powderYellowing indicates oxidation (quinones).
HPLC Purity > 98.0% (Area %)C18 Column, Water/ACN gradient.
1H NMR Confirm trans geometryCoupling constant (

) for alkene protons should be ~16 Hz. (Z-isomer is ~12 Hz).
Residual Pyridine < 200 ppmCritical if used in late-stage pharma.
Loss on Drying < 0.5%Ensure solvent removal.

References

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids. National Institutes of Health (PMC). Detailed protocol on Knoevenagel conditions and alternatives to pyridine.

  • Knoevenagel Condensation - Reaction Mechanism & Doebner Modification. Wikipedia / Organic Chemistry Portal. Foundational mechanism for the decarboxylation step.

  • Esterification of Carboxylic Acids - Common Conditions. Common Organic Chemistry. Review of Fischer vs. Thionyl Chloride methods.

  • Synthesis of p-hydroxycinnamic acid derivatives. PrepChem. Specific reference for the malonic acid/benzaldehyde route.

  • Methyl 3-(4-hydroxyphenyl)acrylate Properties. Sigma-Aldrich. Physical property verification for the ferulic/coumaric acid derivatives.

Sources

Technical Support Center: Advanced NMR Analysis of Substituted Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NMR-ACR-001 Subject: Troubleshooting Stereochemistry, Coupling, and Sample Integrity in Substituted Acrylates

Mission Statement

Welcome to the Acrylate NMR Support Hub. Substituted acrylates (


-unsaturated esters) present unique challenges in NMR spectroscopy due to magnetic anisotropy, complex coupling networks, and their inherent tendency to polymerize. This guide moves beyond basic textbook definitions to provide field-proven troubleshooting protocols for confirming stereochemistry (

) and ensuring sample integrity.
Module 1: Stereochemistry Assignment (The "E vs. Z" Problem)

User Query: "I have synthesized a


-substituted acrylate, but I cannot determine if it is the E or Z isomer. How do I confirm this using 1D 

NMR?"
Tier 1 Solution: Scalar Coupling Analysis (Disubstituted Alkenes)

If your acrylate has protons on both the


 and 

carbons, the vicinal coupling constant (

) is your primary diagnostic tool. The geometry of the double bond rigidly dictates the orbital overlap, leading to distinct coupling ranges based on the Karplus relationship.

Diagnostic Table: Coupling Constants in Vinylic Systems

Coupling TypeRelationshipTypical Range (Hz)Diagnostic Value
Trans (

)
Vicinal (

)
12.0 – 18.0 High (Definitive)
Cis (

)
Vicinal (

)
6.0 – 12.0 High (Definitive)
Geminal Terminal (

)
0.0 – 3.0 Low (Often unresolved)
Allylic Long-range (

)
0.5 – 3.0 Medium (Broadens peaks)

Technical Insight: In acrylates, the electron-withdrawing ester group polarizes the double bond. This often compresses the cis coupling constant to the lower end of the range (~10 Hz) and the trans to ~15-16 Hz.

Tier 2 Solution: Chemical Shift Additivity (The Pascual-Meier-Simon Rule)

When coupling is ambiguous or signals overlap, use Chemical Shift Additivity Rules . The chemical shift of an olefinic proton can be calculated mathematically:



  • 5.25: Base shift for ethylene (ppm).

  • 
    :  Substituent increments (shielding/deshielding values).
    

Key Acrylate Increments (Approximate):

  • -COOR (Ester) Group:

    • 
       (same carbon): +0.80 ppm
      
    • 
       (same side): +1.15 ppm
      
    • 
       (opposite side): +0.56 ppm
      
  • -Alkyl Group: [1]

    • 
      : +0.45 ppm
      
    • 
      : -0.22 ppm
      
    • 
      : -0.28 ppm
      

Protocol: Calculate the expected shift for both


 and 

isomers. The isomer whose calculated shift matches the experimental data within

ppm is the correct structure.
Module 2: Advanced Stereochemistry (Trisubstituted Systems)

User Query: "My acrylate is trisubstituted (e.g., a methacrylate derivative). There is only one vinylic proton, so I have no vicinal coupling to measure. How do I assign stereochemistry?"

Solution: Nuclear Overhauser Effect (NOE)

In trisubstituted systems, scalar coupling is silent regarding stereochemistry. You must rely on Through-Space interactions (Dipolar Coupling).

The Logic:

  • NOE signal enhancement occurs only if nuclei are spatially close (< 5 Å).

  • Irradiating a methyl group (or substituent) will enhance the signal of the olefinic proton only if they are on the same side of the double bond (

    
     or cis relationship).
    

Experimental Workflow:

NOE_Workflow start Start: Trisubstituted Acrylate check Is the Olefinic Proton Resolved? start->check exp_choice Choose Experiment check->exp_choice noe_diff 1D Selective NOE / NOESY (Best for small molecules) exp_choice->noe_diff Simple Spectrum noe_2d 2D NOESY (Best for complex mixtures) exp_choice->noe_2d Overlapping Signals irrad Irradiate Substituent (e.g., Methyl) noe_diff->irrad result_pos Enhancement Observed (Positive NOE) irrad->result_pos result_neg No Enhancement irrad->result_neg concl_cis Conclusion: Groups are CIS (Z) (Spatial Proximity < 5Å) result_pos->concl_cis concl_trans Conclusion: Groups are TRANS (E) (Spatial Proximity > 5Å) result_neg->concl_trans

Figure 1: Decision tree for assigning stereochemistry in trisubstituted acrylates using NOE.

Critical Protocol Parameters (1D NOE):

  • Relaxation Delay (D1): Must be long (

    
    ). For small acrylates, 
    
    
    
    can be 2-4 seconds. Set D1 to 5–8 seconds to ensure quantitative buildup.
  • Mixing Time:

    • Small molecules (< 500 Da): 500–800 ms .

    • Large molecules/Polymers: 100–300 ms (to avoid spin diffusion).

  • Solvent: Use

    
     or 
    
    
    
    if possible; they often provide better dispersion than
    
    
    and slow down molecular tumbling slightly, enhancing NOE in mid-sized molecules.
Module 3: Sample Integrity & Polymerization

User Query: "My spectrum looks 'messy'. The baseline is uneven, peaks are broad, and the integration is off. Is my NMR broken?"

Diagnosis: In-situ Polymerization

Acrylates are notorious for undergoing radical polymerization, even in the NMR tube, especially if the solvent contains trace peroxides or the sample was exposed to light/heat.

Symptoms:

  • Line Broadening: Sharp vinylic doublets become broad mounds.

  • Loss of Vinyl Signals: The integral of the alkene region (5.5–6.5 ppm) decreases relative to the ester/alkyl region.

  • New Broad Signals: Appearance of broad resonances in the aliphatic region (1.0–2.5 ppm) corresponding to the polymer backbone.

Troubleshooting Protocol:

  • The "Inhibitor Check":

    • Commercial acrylates contain inhibitors like MEHQ (hydroquinone monomethyl ether).

    • Action: If you distilled your product to purify it, you removed the inhibitor. Add 10-50 ppm of MEHQ or BHT immediately if the sample is to be stored.

  • Solvent Verification:

    • Old

      
       forms phosgene and HCl, but also peroxides.
      
    • Action: Filter solvent through basic alumina before dissolving the acrylate to remove acidic impurities and peroxides that initiate polymerization.

  • Temperature Study:

    • If peaks are broad but you suspect "rotamers" (conformational exchange) rather than polymer:

    • Experiment: Run a Variable Temperature (VT) NMR.

      • Polymer:[2][3][4][5] Peaks remain broad/unchanged (or sharpen slightly due to viscosity changes).

      • Rotamers: Peaks coalesce into sharp averages at high temp or resolve into distinct sets at low temp.

Module 4: Common Artifacts & FAQs

Q: Why do I see a small doublet at ~1.5 Hz splitting my methyl singlet in methyl methacrylate? A: This is Allylic Coupling (


) . The methyl protons couple to the vinylic proton cis to the ester group. It is a sign of a high-resolution spectrum, not an impurity.

Q: My integration for the vinylic protons is 0.9 vs 1.0. Is this significant? A: In acrylates, relaxation times (


) of vinylic protons can be quite long (3-5 seconds) because they lack geminal partners to relax them.
  • Fix: Increase your Relaxation Delay (D1) to 10 seconds and re-acquire. If the ratio becomes 1:1, it was a saturation effect.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Authoritative source for coupling constant ranges and Karplus relationships).[6][7]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE protocols and mixing time parameters).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Validation & Comparative

Comparative Bioactivity Guide: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate (also known as Methyl 3-chloro-p-coumarate ) is a specific halogenated derivative of the phenylpropanoid class. It represents a structural modification of the naturally occurring Methyl p-coumarate and Methyl ferulate .

This guide provides a technical comparison of this chlorinated ester against its non-chlorinated and methoxylated analogs. While natural hydroxycinnamates (HCAs) like ferulic acid are renowned for antioxidant and cytoprotective properties, the introduction of a chlorine atom at the ortho position to the phenolic hydroxyl group significantly alters the compound's lipophilicity , acidity (pKa) , and metabolic stability .

Key Comparative Insights:

  • Antimicrobial Potency: The 3-Cl substituent enhances lipophilicity (logP), facilitating superior bacterial cell membrane penetration compared to Methyl p-coumarate.

  • Antioxidant Mechanism: Unlike Methyl ferulate, which stabilizes radicals via electron donation (+I effect of -OMe), the 3-Cl analog influences radical stability through inductive withdrawal (-I) and mesomeric donation (+M), altering the O-H Bond Dissociation Enthalpy (BDE).

  • Anticancer Potential: Retains the critical pharmacophore (para-hydroxyl,

    
    -unsaturated ester) required for synergistic cytotoxicity in AML cells, potentially with higher metabolic resistance than non-halogenated analogs.
    

Chemical Structure & Analog Landscape[1]

The bioactivity of this compound is best understood through its Structure-Activity Relationship (SAR). The core scaffold consists of a 4-hydroxycinnamic acid methyl ester .

Comparative Analog Table
Compound NameStructure Feature (R3 substituent)LogP (Calc)Key Property
This compound -Cl (Chlorine)~2.8Enhanced lipophilicity; metabolic stability.
Methyl p-coumarate -H (Hydrogen)~2.1Baseline activity; rapid metabolism.
Methyl Ferulate -OCH3 (Methoxy)~2.3Strong antioxidant; resonance stabilization.
Methyl Caffeate -OH (Hydroxyl)~1.9High polarity; catechol moiety (redox active).
SAR Visualization

The following diagram illustrates the critical structural zones governing the bioactivity of these analogs.

SAR_Analysis Core This compound (Core Scaffold) R3_Sub 3-Position Substituent (Cl) Modulates Lipophilicity & pKa Core->R3_Sub R4_OH 4-Hydroxyl Group Critical for Radical Scavenging (HAT Mechanism) Core->R4_OH Ester Methyl Ester Moiety Increases Cell Permeability vs Free Acid Core->Ester DoubleBond C7=C8 Double Bond Michael Acceptor Reactivity (Nrf2 Activation) Core->DoubleBond R3_Sub->R4_OH Inductive Effect (-I) Ester->DoubleBond Conjugation

Figure 1: Structure-Activity Relationship (SAR) highlighting the functional zones of the target compound.

Detailed Bioactivity Comparison

Antioxidant Activity

The antioxidant capacity of phenolic esters is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism.[1]

  • Methyl Ferulate: The methoxy group (-OMe) is a strong electron donor, stabilizing the resulting phenoxy radical.[2] It typically shows the highest DPPH scavenging activity among mono-substituted analogs.

  • Methyl 3-chloro-4-hydroxycinnamate: The chlorine atom exerts an electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton but slightly destabilizes the radical compared to the methoxy group. However, it remains more active than the unsubstituted Methyl p-coumarate due to the mesomeric effect of the halogen.

    • Experimental Insight: In cobalt-catalyzed oxidation studies, the 3-chloro analog shows distinct oxidation kinetics compared to methyl ferulate, often requiring specific solvent conditions to maximize radical yield.

Antimicrobial & Antifungal Efficacy

Halogenation is a proven strategy to enhance antimicrobial potency.

  • Mechanism: The ester moiety prevents ionization at physiological pH, allowing the molecule to pass through the lipid bilayer of bacteria/fungi. Once inside, the

    
    -unsaturated ketone can react with nucleophilic thiol groups on essential microbial enzymes (Michael addition).
    
  • Comparison:

    • Methyl p-coumarate: Moderate activity (MIC values often > 500 µM).

    • This compound: The chlorine atom increases lipophilicity (LogP ~2.8 vs 2.1), significantly improving membrane partitioning. Analogs with 3-Cl substitutions frequently exhibit 2-4x lower MIC values against S. aureus and C. albicans compared to their non-chlorinated parent compounds.

Anticancer Synergy (AML Model)

Research indicates that hydroxycinnamic acid derivatives (HCADs) synergize with drugs like Carnosic Acid to induce apoptosis in Acute Myeloid Leukemia (AML) cells.[3]

  • Critical Requirement: The synergy strictly requires a para-hydroxyl group and the esterified carboxyl.[3]

  • Performance: this compound retains these exact features. Furthermore, the chlorine substituent blocks metabolic ring-hydroxylation at the 3-position, potentially extending the compound's half-life in the cellular environment compared to Methyl p-coumarate.

Mechanistic Pathways

Apoptosis Induction Pathway

The compound operates via the mitochondrial pathway, often involving Reactive Oxygen Species (ROS) modulation.

Apoptosis_Pathway Compound This compound CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry ROS Intracellular ROS Accumulation CellEntry->ROS Redox Cycling Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for cytotoxicity in cancer cells.

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

Objective: Synthesize this compound from the parent acid.

  • Reagents: 3-chloro-4-hydroxycinnamic acid (1.0 eq), Methanol (excess, solvent), Sulfuric acid (catalytic, H2SO4).

  • Procedure:

    • Dissolve 5 mmol of 3-chloro-4-hydroxycinnamic acid in 20 mL of anhydrous methanol.

    • Add 0.5 mL of conc. H2SO4 dropwise.

    • Reflux the mixture at 65°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Evaporate methanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with NaHCO3 (sat.) and Brine.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation: Confirm structure via 1H-NMR (look for methyl singlet at ~3.8 ppm and aromatic splitting pattern).

Protocol B: DPPH Radical Scavenging Assay

Objective: Compare antioxidant potency against Methyl Ferulate.

  • Preparation: Prepare 0.1 mM solution of DPPH in methanol.

  • Samples: Prepare serial dilutions (10–200 µM) of the target compound and Methyl Ferulate.

  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in dark at RT for 30 mins.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Comparative Data Summary

PropertyThis compoundMethyl FerulateMethyl p-Coumarate
Molecular Weight 212.63 g/mol 208.21 g/mol 178.19 g/mol
H-Bond Donors 111
Lipophilicity (cLogP) High (2.8) Moderate (2.3)Low (2.1)
Cell Permeability Excellent GoodModerate
Metabolic Stability High (Cl blocks ring oxidation)Moderate (Demethylation possible)Low
Primary Utility Antimicrobial / CytotoxicAntioxidant / UV ProtectionGeneral Precursor

References

  • PubChem. (2025).[4] Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate Compound Summary. National Library of Medicine. Link

  • Tristearin-Based Solid Lipid Microparticles. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation. International Journal of Molecular Sciences. Link

  • MDPI. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid in AML Cells. International Journal of Molecular Sciences. Link

  • ResearchGate. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.[2][5]Link

  • PLOS ONE. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents.Link

Sources

Comparative Analysis: Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate vs. Standard Phenolic Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate (MCHA) represents a specialized subclass of halogenated hydroxycinnamic acid derivatives . While traditional phenolics like Ferulic Acid and Caffeic Acid are staples in antioxidative and anti-inflammatory research, they suffer from rapid metabolic degradation and moderate bioavailability.

MCHA introduces two critical structural modifications—meta-chlorination and methyl esterification —that significantly alter its pharmacokinetics and inhibitory potency. This guide compares MCHA against industry standards (Kojic Acid, Ferulic Acid, and CAPE), focusing on Tyrosinase Inhibition (Melanogenesis) and NF-κB Pathway Modulation .

Key Verdict: MCHA exhibits a superior lipophilic profile and enhanced tyrosinase binding affinity (IC50 range: 2–10 µM) compared to Kojic Acid (IC50 ~30 µM), making it a high-value candidate for hyperpigmentation therapeutics. However, its acrylate moiety acts as a Michael acceptor, necessitating careful cytotoxicity profiling due to potential covalent interactions with cellular thiols.

Chemical & Structural Basis (SAR Analysis)[1]

To understand why MCHA outperforms non-halogenated analogs, we must analyze its Structure-Activity Relationship (SAR). The molecule is not merely a phenolic antioxidant; it is a "halostabilized" Michael acceptor.

The "Chlorine Effect" and Esterification
  • 3-Chloro Substitution: Unlike the methoxy group in Ferulic Acid, the chlorine atom acts as a bioisostere that increases lipophilicity (LogP) without donating electrons to the ring as strongly. This enhances the molecule's ability to penetrate the hydrophobic active sites of enzymes like Tyrosinase.

  • Acrylate Ester (Michael Acceptor): The

    
    -unsaturated carbonyl is a reactive electrophile. It can form covalent bonds with cysteine residues (e.g., Cys38 in the NF-κB p65 subunit), providing a mechanism for irreversible or slowly-reversible inhibition  that simple competitive inhibitors lack.
    
SAR Visualization

The following diagram illustrates the functional zones of MCHA compared to Ferulic Acid.

SAR_Analysis MCHA This compound (MCHA) Zone1 Zone 1: Phenolic Hydroxyl (H-Bond Donor / Radical Scavenger) MCHA->Zone1 Zone2 Zone 2: Meta-Chlorine (Lipophilicity Enhancer + Metabolic Shield) MCHA->Zone2 Zone3 Zone 3: Acrylate Ester (Michael Acceptor / Membrane Permeability) MCHA->Zone3 Target1 Tyrosinase Active Site (Copper Chelation) Zone1->Target1 Chelates Cu2+ Zone2->Target1 Hydrophobic Pocket Fit Target2 NF-kB (p65) (Covalent Modification) Zone3->Target2 Cys-38 Alkylation

Figure 1: Structural dissection of MCHA showing how specific functional groups drive biological activity against key targets.

Comparative Performance Data

The following data synthesizes experimental ranges for MCHA (and closely related chlorinated cinnamates) versus standard inhibitors.

Tyrosinase Inhibition (Melanogenesis)

Target:[1][2][3] Mushroom Tyrosinase (EC 1.14.18.[4]1) Mechanism: Mixed-type inhibition (competitive binding + copper chelation).

CompoundIC50 (µM)*MechanismLogP (Calc)Stability
MCHA 2.0 – 8.5 Mixed-Type / Irreversible~2.8High (Halogenated)
Kojic Acid (Std)30.0 – 35.0Competitive (Cu Chelation)-0.6Low (Oxidizes)
Ferulic Acid> 100.0Weak Competitive1.5Moderate
Caffeic Acid50.0 – 70.0Competitive1.1Low (Rapid Oxidation)

*Note: IC50 values are aggregated from studies on 3-chloro-4-hydroxycinnamic derivatives. Lower values indicate higher potency.

Analysis: MCHA is approximately 4-10x more potent than Kojic Acid . The chlorine substitution allows the molecule to occupy the hydrophobic pocket of the enzyme more effectively than the hydrophilic Kojic Acid.

Anti-Inflammatory Potential (NF-κB)

Target: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

CompoundPrimary ActionCellular PermeabilityCytotoxicity Risk
MCHA Covalent modification of p65High (Ester form)Moderate (Tubulin interference possible)
CurcuminPathway interference (IKK)Low (Poor solubility)Low
CAPECovalent modification of p65HighModerate

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended. These workflows include necessary controls to rule out false positives (e.g., from nonspecific redox activity).

Protocol: High-Throughput Tyrosinase Inhibition Assay

Objective: Determine the IC50 of MCHA against mushroom tyrosinase using L-DOPA as the substrate.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8).

  • Mushroom Tyrosinase (1000 U/mL stock).

  • L-DOPA (2.5 mM stock).

  • MCHA (dissolved in DMSO).

  • Positive Control: Kojic Acid.

Workflow Diagram:

Tyrosinase_Assay Step1 Prepare 96-well Plate Step2 Add 20µL Inhibitor (MCHA) (Gradient: 1 - 100 µM) Step1->Step2 Step3 Add 140µL Phosphate Buffer + 20µL Enzyme Solution Step2->Step3 Step4 Incubate 10 min @ 25°C (Allow Enzyme-Inhibitor Binding) Step3->Step4 Step5 Add 20µL L-DOPA (Substrate) Step4->Step5 Step6 Measure Absorbance (475 nm) Kinetic Mode (0-30 min) Step5->Step6 Calc Calculate % Inhibition: [1 - (Abs_sample / Abs_control)] * 100 Step6->Calc

Figure 2: Kinetic assay workflow for determining tyrosinase inhibition. Crucial step: Pre-incubation (Step 4) allows the inhibitor to equilibrate with the enzyme before substrate competition begins.

Data Validation (Trustworthiness):

  • Solvent Control: Wells with DMSO only (must show 100% activity).

  • Background Correction: Wells with Inhibitor + L-DOPA (no enzyme) to rule out non-enzymatic oxidation of L-DOPA by the chlorinated phenol.

Protocol: Cellular Stability & Hydrolysis Check

Since MCHA is an ester, it may be hydrolyzed by intracellular esterases into the free acid (3-chloro-4-hydroxycinnamic acid).

  • Cell Line: B16F10 Melanoma cells.

  • Method: Treat cells with 10 µM MCHA for 1, 4, and 12 hours.

  • Extraction: Lyse cells, extract with Ethyl Acetate.

  • Analysis: HPLC-UV (C18 column). Look for the shift in retention time from the ester (MCHA) to the free acid.

    • Insight: If rapid hydrolysis occurs, the biological effect is likely driven by the free acid. If stable, the ester is the active species.

Mechanistic Pathway: NF-κB Inhibition

MCHA acts as a potential anti-inflammatory agent by blocking the translocation of NF-κB to the nucleus. The acrylate group allows it to act as a "soft" electrophile.

NFkB_Pathway LPS Stimulus (LPS/UV) Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB (p65/p50) IkB->NFkB Releases Nucleus Nucleus (Pro-inflammatory Gene Transcription) NFkB->Nucleus Translocation MCHA_Inhib MCHA (Inhibitor) MCHA_Inhib->NFkB Covalent Binding (Blocks Translocation)

Figure 3: Proposed mechanism of action in inflammation. MCHA intercepts the pathway at the p65 subunit level, preventing nuclear transcription of inflammatory cytokines.

References

  • Structure-Activity Relationship of Cinnamic Acid Derivatives

    • Title: Structure–activity relationship investigation of tertiary amine deriv
    • Source: NIH / PubMed
    • URL:[Link]

  • Tyrosinase Inhibition by Chlorinated Cinnamates

    • Title: Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors.[2]

    • Source: Bioorganic & Medicinal Chemistry / NIH
    • URL:[Link]

  • Comparative Analysis of Phenolic Acids

    • Title: A Comparative Study of the Radical-scavenging Activity of Phenolcarboxylic Acids...
    • Source: NIH
    • URL:[Link]

  • Cytotoxicity and Tubulin Interactions (Safety Context)

    • Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiprolifer
    • Source: ResearchG
    • URL:[Link]

  • General Compound Data

    • Title: Methyl 3-(4-hydroxyphenyl)acrylate Product Data[5]

    • Source: Santa Cruz Biotechnology[5]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Chlorinated Hydroxyphenyl Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Chlorinated hydroxyphenyl acrylates represent a versatile chemical scaffold in medicinal chemistry, exhibiting tunable biological activities ranging from tubulin polymerization inhibition (anticancer) to tyrosinase inhibition (dermatological) and antimicrobial action .

This guide objectively compares the SAR of these derivatives against standard clinical benchmarks (e.g., Combretastatin A-4, Kojic Acid). By analyzing the specific impact of chlorine substitution (ortho/meta/para) and esterification, we reveal how minor structural modifications can shift the mechanism of action from enzymatic inhibition to cytoskeletal disruption.

Key Findings at a Glance
Target ClassPrimary MechanismKey Structural DriverPotency Benchmark
Anticancer Tubulin Polymerization Inhibition4-Chloro substitution on phenyl ringCompetitive with Combretastatin A-4 (IC50 ~3.24 µM)
Dermatology Tyrosinase Inhibition2,4-Dihydroxy pattern + Cl electronicsSuperior to Kojic Acid (IC50 < 10 µM)
Antimicrobial Membrane Disruption / Enzyme InhibitionAcrylate linker + Lipophilic ClBroad spectrum vs. S. aureus

Chemical Space & Structural Logic

The core scaffold consists of a hydroxyphenyl ring linked to an acrylate moiety . The introduction of chlorine atoms modifies lipophilicity (


), electronic distribution (Hammett 

), and steric bulk, which dictates target affinity.
Visualization: SAR Decision Matrix

The following diagram illustrates how structural modifications shift the biological target of the scaffold.

SAR_Logic Core Hydroxyphenyl Acrylate Core Mod_Cl_Para 4-Chloro Substitution (Steric/Lipophilic) Core->Mod_Cl_Para Halogenation Mod_OH_Ortho 2,4-Dihydroxy (Chelation Site) Core->Mod_OH_Ortho Hydroxylation Mod_Ester Esterification (Prodrug/Permeability) Mod_Cl_Para->Mod_Ester Derivatization Target_Tubulin Target: Tubulin (Anticancer) Mod_Cl_Para->Target_Tubulin Mimics Colchicine Binding Site Target_Tyrosinase Target: Tyrosinase (Depigmentation) Mod_OH_Ortho->Target_Tyrosinase Copper Chelation Target_Microbial Target: Bacterial Membrane (Antimicrobial) Mod_Ester->Target_Microbial Increases Cell Entry Target_Tyrosinase->Mod_Cl_Para Cl enhances binding affinity (Mixed)

Figure 1: SAR Decision Matrix illustrating how specific chemical modifications (Chlorination, Hydroxylation) direct the scaffold toward distinct biological targets.

Module A: Anticancer Activity (Tubulin Targeting)

Mechanism of Action

Chlorinated phenyl acrylates, particularly 3-(4-chlorophenyl)acrylic acid (CPA) derivatives, function as microtubule destabilizing agents. They bind to the colchicine-binding site of


-tubulin, preventing polymerization. The 4-chloro group provides essential lipophilic contacts that mimic the trimethoxy ring of Combretastatin A-4 (CA-4), albeit with a simplified geometry.
Comparative Performance Data

The following data compares a lead chlorinated acrylate (Compound 4b) against the clinical standard CA-4 in MDA-MB-231 (Triple-Negative Breast Cancer) cells.

CompoundStructure FeatureIC50 (MDA-MB-231)Tubulin Inhibition %Mechanism
CA-4 (Control) Trimethoxy stilbene1.27 ± 0.09 µM>90%G2/M Arrest
CPA (Lead 4b) 3-(4-chlorophenyl)acrylic acid3.24 ± 0.13 µM 80.07% G2/M Arrest
Ester Analog 5d Methyl acrylate ester45.78 µM<40%Low Solubility

Expert Insight: While CA-4 is more potent, the chlorinated acrylate (CPA) offers a simpler synthetic route and greater metabolic stability compared to the stilbene bridge of CA-4, which is prone to isomerization. The free acid moiety in CPA is critical; esterification (Analog 5d) drastically reduces potency, likely due to steric clashes within the tubulin binding pocket or poor solubility.

Module B: Tyrosinase Inhibition (Dermatology)

Mechanism of Action

In the context of skin whitening (anti-melanogenesis), the scaffold requires a 2,4-dihydroxy substitution pattern. Here, the acrylate acts as a linker that positions the phenol ring to interact with the binuclear copper active site of tyrosinase.

  • Role of Chlorine: Introducing a chlorine atom (specifically at the 3-position relative to the acrylate) acts as a bioisostere, modulating the pKa of the phenolic hydroxyls and enhancing

    
     stacking interactions with aromatic residues (e.g., His263) in the enzyme pocket.
    
Comparative Performance Data
InhibitorTypeIC50 (Mushroom Tyrosinase)Binding Mode
Kojic Acid Standard16.69 µMCompetitive (Chelator)
2,4-OH-Acrylate Non-chlorinated~8.0 µMCompetitive
3-Cl-2,4-OH-Acrylate Chlorinated Lead < 5.0 µM Mixed-Type

Expert Insight: The chlorinated derivative often exhibits mixed-type inhibition , meaning it binds to both the free enzyme and the enzyme-substrate complex. This is a distinct advantage over Kojic Acid (purely competitive), as it remains effective even at high substrate (tyrosine) concentrations.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Synthesis Workflow (Knoevenagel Condensation)

This pathway yields the thermodynamically stable (E)-isomer, which is biologically preferred.

Synthesis_Flow Start Reagents: 4-Chlorobenzaldehyde + Malonic Acid Step1 Condensation Solvent: Pyridine/Piperidine Temp: 80-100°C, 2-4h Start->Step1 Inter Intermediate: Benzylidene Malonate Step1->Inter Step2 Decarboxylation (In situ, -CO2) Inter->Step2 Product Crude Product: 3-(4-chlorophenyl)acrylic acid Step2->Product Purify Recrystallization (Ethanol/Water) Product->Purify

Figure 2: Step-by-step synthesis of the core chlorinated acrylate scaffold.

Protocol Steps:

  • Reactants: Mix 4-chlorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (0.1 mL).

  • Reflux: Heat at 100°C for 3 hours. Evolution of CO2 indicates decarboxylation.

  • Workup: Pour mixture into ice-cold HCl (1M) to precipitate the acid.

  • Purification: Recrystallize from ethanol. Yields are typically >85%.

Tubulin Polymerization Assay (Self-Validating)
  • Objective: Quantify the inhibition of microtubule formation.

  • Validation: Use Paclitaxel (stabilizer) and Nocodazole (destabilizer) as internal controls.

  • Method:

    • Prepare bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

    • Add test compound (Chlorinated Acrylate) at 10 µM.

    • Monitor absorbance at 340 nm at 37°C for 60 minutes.

    • Result Interpretation: A decrease in Vmax (slope) compared to the vehicle control indicates inhibition.

References

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.[1] NIH/PubMed. Link

  • Kim, J. H., et al. (2004). Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives.[2][3] Journal of Agricultural and Food Chemistry.[2] Link

  • Ashraf, Z., et al. (2015). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Scientific Reports. Link

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Link

Sources

A Senior Application Scientist's Guide to Benchmarking Antioxidant Capacity: Trolox and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a critical step in evaluating novel compounds, natural products, and pharmaceutical formulations. This guide provides an in-depth, objective comparison of benchmarking antioxidant capacity, with a focus on the widely used standard, Trolox, and its key alternatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting experimental data to ensure scientific integrity and reproducibility.

The Imperative of a Standard: Why We Benchmark Antioxidant Capacity

The concept of "total antioxidant capacity" is not an intrinsic physical property of a substance but rather a measure of its ability to neutralize specific free radicals under defined conditions.[1] Different antioxidants exhibit varied reactivity based on the specific radical species, the reaction medium, and the underlying chemical mechanism.[2] This makes direct comparison of antioxidant activity between studies and laboratories challenging without a common reference point. A standard, therefore, serves as a crucial benchmark, allowing for the normalization of results and facilitating a more universal understanding of a compound's relative antioxidant strength.[3]

Trolox: The Gold Standard and Its Contemporaries

Trolox, a water-soluble analog of vitamin E, has been widely adopted as the primary standard in many antioxidant capacity assays.[4][5] Its appeal lies in its stable and predictable reactivity with a variety of radicals, making it a reliable benchmark.[6] The results of many antioxidant assays are expressed in "Trolox Equivalent Antioxidant Capacity" (TEAC), which signifies the concentration of Trolox that would produce the same level of antioxidant activity as the sample.[4]

However, Trolox is not the only standard employed in the field. Ascorbic acid (Vitamin C) and gallic acid are also frequently used, particularly due to their natural abundance and potent antioxidant properties.[7][8] The choice of standard can significantly influence the interpretation of results, and understanding their individual characteristics is paramount.[9]

A Comparative Overview of Common Antioxidant Standards
StandardChemical ClassKey FeaturesPredominant Mechanism(s)
Trolox Chromanol (Vitamin E analog)Water-soluble, stable, well-characterized reactivity.[4][[“]]Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[11]
Ascorbic Acid (Vitamin C) Enediol lactonePotent natural antioxidant, water-soluble.[12][13]Primarily Single Electron Transfer (SET)[14]
Gallic Acid Phenolic AcidStrong natural antioxidant, often used as a standard for total phenolic content.[15][16]Primarily Single Electron Transfer (SET)[17]
Causality of Standard Selection: Why Choose One Over Another?

The selection of an appropriate standard is not arbitrary and should be guided by the specific objectives of the study and the nature of the samples being tested.

  • Trolox is often the preferred standard for broad-spectrum screening and when a universally accepted benchmark is required for comparative purposes. Its water-solubility makes it compatible with a wide range of biological and chemical assays.[4]

  • Ascorbic Acid is a relevant standard when investigating hydrophilic antioxidants or when the biological relevance to Vitamin C is of particular interest.[13] However, its reactivity can be pH-dependent, which needs to be considered in assay design.[14]

  • Gallic Acid is an excellent choice when assessing the antioxidant capacity of phenolic-rich extracts, as its structure is representative of this large class of natural compounds.[15] Its strong antioxidant activity makes it a sensitive standard for detecting even low levels of antioxidant capacity.[18]

Key In Vitro Assays for Measuring Antioxidant Capacity

No single assay can fully capture the multifaceted nature of antioxidant activity.[19] Therefore, a panel of assays with different mechanisms is often employed to provide a comprehensive profile of a compound's antioxidant potential. Here, we detail the principles and protocols for four widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to screen for radical scavenging activity.[8] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.[8]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Sample/Standard DPPH_sol->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate 30 min Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations for the test sample and the chosen standard (e.g., Trolox, ascorbic acid, or gallic acid) in methanol.[20]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample/standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[21]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[6] This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants and is less affected by the sample's polarity compared to the DPPH assay.[15]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Generate ABTS•+ Stock Solution ABTS_work Dilute to Working Solution ABTS_stock->ABTS_work Mix_react Mix ABTS•+ and Sample/Standard ABTS_work->Mix_react Sample_std Sample/Standard Solutions Sample_std->Mix_react Incubate_react Incubate (Room Temperature) Mix_react->Incubate_react 6 min Spectro_measure Measure Absorbance at 734 nm Incubate_react->Spectro_measure Calc_analyze Calculate % Inhibition and TEAC Spectro_measure->Calc_analyze

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol: ABTS Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Prepare a series of concentrations for the test sample and the chosen standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[20]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to a Trolox standard curve.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[22] The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[[“]]

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent Mix_reagents Mix FRAP Reagent and Sample/Standard FRAP_reagent->Mix_reagents Sample_std_prep Sample/Standard Solutions Sample_std_prep->Mix_reagents Incubate_37C Incubate at 37°C Mix_reagents->Incubate_37C 4 min Spectro_593nm Measure Absorbance at 593 nm Incubate_37C->Spectro_593nm Calc_FRAP Calculate FRAP Value (Fe(II) Equivalents) Spectro_593nm->Calc_FRAP

Caption: Workflow for the FRAP assay.

Detailed Protocol: FRAP Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be prepared fresh.[12]

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.[20]

    • Prepare the test samples in an appropriate solvent.

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 5 µL of the sample or standard solution to the wells.[20]

    • Incubate the plate at 37°C for 4 minutes.[12]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µmol Fe(II)/g or similar units) by comparing the absorbance of the sample to the standard curve.[20]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23] This assay is considered to have high biological relevance as it utilizes a biologically relevant radical source.[23]

Experimental Workflow: ORAC Assay

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Fluorescein_sol Fluorescein Solution Mix_incubate Mix Fluorescein and Sample/Standard, Incubate at 37°C Fluorescein_sol->Mix_incubate Sample_std_sol Sample/Standard (Trolox) Solutions Sample_std_sol->Mix_incubate AAPH_sol AAPH Solution Inject_read Inject AAPH & Start Kinetic Reading AAPH_sol->Inject_read Mix_incubate->Inject_read AUC_calc Calculate Area Under the Curve (AUC) Inject_read->AUC_calc TEAC_calc Calculate ORAC Value (Trolox Equivalents) AUC_calc->TEAC_calc

Caption: Workflow for the ORAC assay.

Detailed Protocol: ORAC Assay
  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a series of concentrations of Trolox as the standard.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.[23]

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes.[23]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette or an automated injector.

  • Measurement and Calculation:

    • Immediately begin recording the fluorescence kinetically every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The ORAC value is expressed as Trolox equivalents by comparing the net AUC of the sample to that of the Trolox standard curve.[22]

Comparative Data: A Snapshot of Antioxidant Performance

The following table summarizes representative IC50 values for Trolox, ascorbic acid, and gallic acid from the literature, highlighting their relative potencies in different assays. It is crucial to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.[20]

AntioxidantDPPH IC50 (µM)ABTS IC50 (µg/mL)FRAP Value
Gallic Acid 13.2 - 30.53[20]3.55[20]High, often used as a standard[20]
Ascorbic Acid 55.29[20]-High, comparable to gallic acid[20]
Trolox >10060.40[20]Used as the primary standard[4]

Lower IC50 values indicate greater antioxidant activity.

As the data suggests, gallic acid consistently demonstrates very high antioxidant activity across these assays, often outperforming both ascorbic acid and Trolox.[18] This underscores the importance of selecting a standard that is appropriate for the expected range of antioxidant capacity in the samples being tested.[9]

Conclusion: A Multifaceted Approach to Antioxidant Benchmarking

Benchmarking antioxidant capacity is a cornerstone of research and development in numerous scientific disciplines. While Trolox remains a robust and widely accepted standard, a comprehensive understanding of its alternatives, such as ascorbic acid and gallic acid, allows for a more nuanced and contextually relevant assessment of antioxidant potency. The choice of standard, coupled with the selection of appropriate in vitro assays, should be driven by the specific research question and the chemical nature of the test compounds. By adhering to standardized protocols and critically evaluating the data in the context of the chosen benchmarks, researchers can ensure the scientific integrity and comparability of their findings, ultimately accelerating the discovery and development of novel antioxidant agents.

References

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  • Özyürek, M., Güçlü, K., & Apak, R. (2007). The main and modified CUPRAC assays for the measurement of antioxidant capacity. Trac Trends in Analytical Chemistry, 26(7), 656-668.
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  • MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate, like many functionalized acrylate esters, is a valuable compound whose handling requires a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

The Foundational Rationale: Understanding the Acrylate Hazard Profile

  • Skin Irritation and Sensitization: Acrylates are known skin irritants and, most critically, potent skin sensitizers.[2][4] Initial contact may cause redness and irritation, but repeated exposure, even at low levels, can lead to allergic contact dermatitis, a chronic and debilitating condition. Therefore, preventing all skin contact is the highest priority.[5]

  • Serious Eye Damage: Direct contact with acrylate compounds can cause serious eye irritation or damage.[1][2] The potential for splashes or aerosol generation makes robust eye protection essential.

  • Respiratory Irritation and Toxicity: Vapors and aerosols of acrylate monomers can cause respiratory tract irritation.[1][2][4] Inhalation is a primary route of exposure, and many acrylates are classified as toxic or harmful if inhaled.[1][2]

  • Flammability: Many acrylate esters are highly flammable liquids, with vapors that can form explosive mixtures with air.[1][2][6] This necessitates control of ignition sources and proper grounding of equipment.[1][3]

The Core Protocol: Selecting and Using Your Personal Protective Equipment

Your choice of PPE is not a static checklist but a dynamic risk assessment based on the specific procedure you are performing. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Given the high risk of skin sensitization, glove selection is critical. Not all standard laboratory gloves offer adequate protection against acrylate monomers, which can permeate common materials rapidly.[7]

  • Recommended Glove Types:

    • Nitrile Gloves: While commonly used, breakthrough times for nitrile gloves against acrylates can be variable.[7] They are suitable for short-duration tasks with a low risk of splashes.

    • Thicker, Chemical-Resistant Gloves: For extended handling, transfers of larger quantities, or when there is a significant splash risk, more robust gloves such as butyl rubber or laminate film gloves (e.g., SilverShield®) are recommended.

  • The Principle of Double-Gloving: For all procedures involving direct handling of the compound, double-gloving is mandatory. This practice significantly reduces the risk of exposure in case the outer glove is torn or permeated. The outer glove should be removed and replaced immediately upon known or suspected contact.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (without touching the outer surface with bare skin) to prevent contamination.[8]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times when the chemical is being handled.[6][8]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or working under pressure), a full-face shield must be worn in addition to chemical splash goggles. The goggles protect from vapor and small splashes, while the face shield protects the entire face from larger volumes.

Body Protection: Preventing Incidental Contact
  • Flame-Resistant (FR) Laboratory Coat: A buttoned, flame-resistant lab coat is required to protect against splashes and fire hazards.[8]

  • Chemical-Resistant Apron: For procedures involving significant quantities of the material, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory.

Respiratory Protection: Controlling Inhalation Exposure

Engineering controls, primarily the use of a certified chemical fume hood, are the preferred method for preventing inhalation exposure.[4][6]

  • When to Use a Respirator: Respiratory protection should be used when engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits. This may include:

    • Weighing or handling the solid powder outside of a containment hood.

    • Cleaning up a large spill.

    • Equipment failure (e.g., fume hood malfunction).

  • Respirator Type: If a respirator is required, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[8][9] For higher concentrations or emergency situations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required.[8][9][10] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.

Operational and Disposal Plans

A self-validating safety system extends beyond wearing PPE to include the procedures for its use and disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_prep Phase 1: Pre-Operation Assessment cluster_ppe Phase 3: PPE Ensemble Selection A Assess Procedure: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Duration of Task B Aerosol / Dust Generation? (e.g., Weighing solid, sonicating) A->B Evaluate Risks C Splash / Spill Risk? (e.g., Liquid transfer, heating) B->C E Add Respiratory Protection (N95 or OV Respirator in Hood) B->E Yes D Baseline PPE: - Double Nitrile Gloves - FR Lab Coat - Splash Goggles C->D No F Add Face Shield & Chemical Apron C->F Yes E->C G Full Protection Ensemble: - Baseline PPE - Respirator - Face Shield - Apron E->G F->B F->G

Caption: PPE selection workflow based on procedural risk assessment.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Respiratory Protection (if required): Perform a seal check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Face Shield/Apron (if used): Remove the face shield and apron, handling them by the straps and placing them in a designated decontamination area.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated spot or place it in a laundry bin if contaminated.

  • Goggles: Remove your goggles.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves and dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][3]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Chemical Waste: All solutions and unused material must be disposed of according to local, regional, and national hazardous waste regulations. Never pour acrylate waste down the drain.[1][5][6] Collect it in a properly labeled, sealed waste container for pickup by environmental health and safety personnel.

Summary of PPE Recommendations

Task / ProcedureHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in fume hood) Double Nitrile GlovesSafety GogglesFR Lab CoatNot required (in hood)
Preparing Solution Double Nitrile GlovesSafety GogglesFR Lab CoatNot required (in hood)
Transferring >50 mL Liquid Double Nitrile GlovesGoggles & Face ShieldFR Lab Coat & ApronNot required (in hood)
Running Reaction (Heated) Double Nitrile GlovesGoggles & Face ShieldFR Lab CoatNot required (in hood)
Cleaning Small Spill (<100 mL) Double Nitrile/Butyl GlovesGoggles & Face ShieldFR Lab Coat & ApronRequired (OV Cartridges)

Conclusion

Handling this compound safely is a matter of diligent preparation and unwavering adherence to established protocols. By understanding the inherent risks of the acrylate family—particularly skin sensitization—and implementing the multi-layered PPE and procedural controls outlined in this guide, you build a robust and trustworthy safety system. This commitment not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.

References

  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009 . Details the hazards of Methyl Acrylate including flammability, toxicity, and skin/eye irritation, and recommends working under a hood. [Link]

  • Permeability of different types of medical protective gloves to acrylic monomers . A research article demonstrating that acrylic monomers can permeate various glove materials at different rates, highlighting the need for careful glove selection. [Link]

  • SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029 - New Stetic . Recommends the use of self-contained breathing apparatus for firefighting and work in contaminated areas. [Link]

  • 2-Phenoxyethyl acrylate - Scientific Polymer Products, Inc. Provides guidance on respiratory protection (full face respirator with ABEK cartridges) and chemical-resistant clothing for handling acrylates. [Link]

  • Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. Recommends avoiding skin contact with liquid methacrylate monomers by wearing protective gloves due to their corrosive and skin-sensitizing properties. [Link]

  • ACRYLAT OJSC SAFETY DATA SHEET METHYL ACRYLATE . Classifies Methyl Acrylate as harmful by inhalation, in contact with skin, and if swallowed, and as an irritant that may cause sensitization by skin contact. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe . A comprehensive guide on the safe handling of acrylic esters, including PPE recommendations. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate - CDC . Provides specific respirator recommendations for different concentrations of methyl acrylate. [Link]

  • Safety Data Sheet - Carl ROTH . General safety data sheet information, though not for a directly related hazardous substance, it provides context for standard laboratory safety practices. [Link]

  • Methyl Acrylate - SAFETY DATA SHEET - Thames River Chemical Corp. Details the health and physical hazards of Methyl Acrylate and lists extensive precautionary statements for prevention, including wearing protective gear and washing hands thoroughly after handling. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.